JJ-OX-007
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C44H52BF2N9O6 |
|---|---|
Peso molecular |
851.7 g/mol |
Nombre IUPAC |
9-[1-[3-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl]propanoylamino]propyl]triazol-4-yl]-N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)phenyl]nonanamide |
InChI |
InChI=1S/C44H52BF2N9O6/c1-30-38(31(2)54-40(30)28-36-20-24-39(55(36)45(54,46)47)32-14-21-37(60-3)22-15-32)23-25-41(57)48-26-11-27-53-29-34(50-52-53)12-9-7-5-6-8-10-13-42(58)49-33-16-18-35(19-17-33)56-44(59)62-43(51-56)61-4/h14-22,24,28-29H,5-13,23,25-27H2,1-4H3,(H,48,57)(H,49,58) |
Clave InChI |
FGTNLOCLXOGQPC-UHFFFAOYSA-N |
SMILES canónico |
[B-]1(N2C(=C(C(=C2C=C3[N+]1=C(C=C3)C4=CC=C(C=C4)OC)C)CCC(=O)NCCCN5C=C(N=N5)CCCCCCCCC(=O)NC6=CC=C(C=C6)N7C(=O)OC(=N7)OC)C)(F)F |
Origen del producto |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of JJ-OX-007
Introduction
This compound is a fluorescently labeled, oxadiazolone-based activity-based probe (ABP) designed for the specific detection of Staphylococcus aureus. It operates through the irreversible covalent modification of a unique bacterial enzyme, FphE, which is a serine hydrolase. Due to the absence of FphE homologs in other bacteria or human cells, this compound serves as a highly selective tool for imaging S. aureus infections.[1][2][3] This guide provides a detailed overview of its mechanism of action, supported by quantitative data and experimental protocols.
Core Mechanism of Action
The primary mechanism of action of this compound involves the targeted, irreversible inhibition of the S. aureus-specific serine hydrolase, FphE.[1] this compound is a fluorescent analog of the more extensively characterized alkyne probe, JJ-OX-004 (also referred to as compound 9 in foundational literature).[1] The key to its function lies in the 1,3,4-oxadiazolone "warhead," an electrophilic group that covalently binds to the active site serine residue (Ser103) of FphE.[1][4]
This covalent modification is an irreversible process, leading to the inactivation of the enzyme. The specificity of this compound for FphE allows it to selectively label live S. aureus cells, distinguishing them from other bacterial species.[1] Structural analysis, including X-ray crystallography of the closely related JJ-OX-004 bound to FphE, has confirmed this binding mechanism.[1][4]
Signaling Pathway and Covalent Inhibition
The interaction between this compound and FphE is a direct covalent binding event. The following diagram illustrates this mechanism.
Quantitative Data: Inhibitory Activity of Related Probes
While specific binding affinities for the fluorescently-tagged this compound are not detailed, the inhibitory concentrations (IC50) for its parent compound, JJ-OX-004, and other related oxadiazolone probes have been determined against recombinant FphE.[1] This data highlights the potency of the oxadiazolone scaffold.
| Compound/Probe | Target Enzyme | IC50 Value | Reference |
| JJ-OX-004 (9) | FphE | 19.9 nM | [1][2] |
| Compound 8 | FphE | 187 nM | [1][2] |
| Compound 7 | FphE | > 50 µM | [1][2] |
| JJ-OX-004 (9) | FphB | 0.7 µM | [5] |
Experimental Protocols
The mechanism of action and selectivity of this compound have been elucidated through several key experiments.[1]
1. SDS-PAGE Analysis of Live S. aureus Labeling
This experiment demonstrates the selective labeling of FphE by this compound in live bacterial cells.
-
Bacterial Strains: S. aureus USA300 wild-type (WT) and an fphE transposon mutant (fphE::Tn) were used.
-
Cell Culture: Bacteria were grown to a specific optical density.
-
Probe Treatment: Live bacterial cells were treated with varying concentrations of this compound at 37°C for 2 hours.
-
Cell Lysis: After incubation, cells were harvested and lysed to release total proteins.
-
Protein Quantification: The total protein concentration in the lysates was determined.
-
SDS-PAGE: A specified amount of total protein (e.g., 7 µg) per lane was resolved by SDS-polyacrylamide gel electrophoresis.
-
Fluorescence Imaging: The gel was imaged using a fluorescence scanner to detect the fluorescently labeled proteins. The presence of a fluorescent band in the WT lane (at the molecular weight of FphE) and its absence in the fphE::Tn mutant lane confirms target specificity.[1][4]
-
Loading Control: The gel was subsequently stained with Coomassie blue to ensure equal protein loading in all lanes.[1][4]
Experimental Workflow: Live Cell Labeling and SDS-PAGE
The workflow for the live-cell labeling experiment is depicted below.
2. Confocal Microscopy of S. aureus
This method visualizes the localization of the probe within the bacterial cells.
-
Cell Preparation: S. aureus cells were cultured and treated with this compound as described above.
-
Microscopy: After treatment, the cells were washed and prepared for imaging.
-
Image Acquisition: Confocal laser scanning microscopy was used to obtain high-resolution images of the bacteria, detecting the fluorescence signal from the BODIPY dye attached to this compound. This confirms the probe's ability to penetrate the bacterial cell and label its intracellular target.[1][4]
This compound is a potent and highly selective activity-based probe that functions by covalently modifying the active site serine of FphE, an enzyme unique to S. aureus. Its mechanism of action, supported by robust quantitative and qualitative experimental data, establishes it as a valuable tool for the specific imaging and detection of S. aureus infections, with potential applications in both research and clinical diagnostics.
References
- 1. Development of Oxadiazolone Activity-Based Probes Targeting FphE for Specific Detection of S. aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Oxadiazolone Activity-Based Probes Targeting FphE for Specific Detection of Staphylococcus aureus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.stanford.edu [med.stanford.edu]
- 5. researchgate.net [researchgate.net]
Fluorescent Label on JJ-OX-007 Identified as BODIPY-TMR Dye
JJ-OX-007, a selective imaging probe, is fluorescently labeled with a BODIPY-TMR dye. This probe is an activity-based probe (ABP) designed for the specific detection of Staphylococcus aureus infections.[1]
This compound is a fluorescently labeled version of another activity-based probe, ABP 9 (also referred to as JJ-OX-004). The addition of the BODIPY-TMR dye to the alkyne handle of the base probe was found to enhance its selectivity for its target, a serine hydrolase known as FphE.[1] This high selectivity allows for the effective labeling and imaging of live S. aureus cells.[1]
The probe's design, incorporating the BODIPY-TMR fluorescent label, facilitates its use in live cell fluorescence imaging experiments.[1] This enables researchers to visualize and study the activity of the FphE target within the bacteria.[1] The development of this compound and its use in selectively labeling infection sites have been demonstrated in a mouse model of S. aureus infection, highlighting its potential for improving the diagnosis and management of these infections.[1]
It is important to note that while the fluorescent label has been identified, a comprehensive in-depth technical guide or whitepaper with extensive quantitative data, detailed experimental protocols, and signaling pathways for visualization is not available from the provided information. The core of the inquiry regarding the fluorescent label has been addressed.
Below is a logical diagram illustrating the relationship between the components of the this compound probe.
Caption: Logical relationship of this compound components and its target.
References
Technical Guide: JJ-OX-007 and its Target Protein FphE in Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Staphylococcus aureus remains a significant threat to public health due to its virulence and increasing antibiotic resistance. The development of specific molecular tools to study and detect this pathogen is paramount. This technical guide provides an in-depth overview of the fluorescent activity-based probe, JJ-OX-007, and its specific molecular target in S. aureus, the serine hydrolase FphE. FphE's high specificity to S. aureus makes it an exceptional target for diagnostic imaging and potentially for therapeutic intervention.[1][2] This document details the mechanism of action of this compound, presents key quantitative data, outlines experimental protocols for its application, and provides visualizations of its binding mechanism and experimental workflows.
Target Protein: Serine Hydrolase FphE
FphE is a serine hydrolase that is highly specific to Staphylococcus aureus, with no identified homologs in many other common pathogenic bacteria.[1][2] This specificity makes FphE an ideal biomarker for the selective detection of S. aureus.
-
Function: FphE is an intracellular enzyme that plays a role in the regulation of virulence and biofilm formation, both critical factors in the pathogenicity of S. aureus.[2][3]
-
Structure: FphE exists as a stable and flexible cross-subunit homodimer.[3] Its active site contains a catalytic serine residue (Ser103) which is the target of covalent modification by inhibitor probes.[1][2]
The Probe: this compound
This compound is a fluorescently labeled activity-based probe (ABP) designed for the specific detection and imaging of FphE activity in live S. aureus cells.[1][2]
-
Chemical Nature: this compound is an analog of the potent oxadiazolone-based probe JJ-OX-004 (also referred to as compound 9).[1][2] It incorporates a BODIPY fluorescent dye, which allows for direct visualization without the need for subsequent reporter-tagging steps like click chemistry.[2]
-
Mechanism of Action: this compound acts as an irreversible covalent inhibitor of FphE. The oxadiazolone "warhead" of the probe is attacked by the nucleophilic active site serine (Ser103) of FphE. This results in the opening of the oxadiazolone ring and the formation of a stable, covalent bond between the probe and the enzyme, thereby inhibiting its activity and fluorescently labeling it.[1][4] Because of its high selectivity and lack of cytotoxicity, this compound is particularly well-suited for live-cell imaging applications.[5]
Quantitative Data
This compound was developed from the highly potent FphE inhibitor, JJ-OX-004. The inhibitory activity of JJ-OX-004 against FphE and another serine hydrolase, FphB, has been quantified. While this compound is established as a selective and potent labeling agent, specific IC₅₀ values for it are not detailed in the primary literature, as its primary use is for imaging rather than therapeutic inhibition.
| Compound | Target Protein | Parameter | Value | Reference |
| JJ-OX-004 (Probe 9) | FphE | IC₅₀ | 19.9 nM | [2][5] |
| JJ-OX-004 (Probe 9) | FphB | IC₅₀ | 0.7 µM | [6] |
Experimental Protocols
The following are detailed methodologies for the application of this compound in studying S. aureus.
Protocol for Live S. aureus Labeling with this compound
This protocol describes the direct labeling of FphE in live bacterial cells.
-
Bacterial Culture: Grow S. aureus strains (e.g., USA300 wild-type and fphE transposon mutant as a negative control) overnight in a suitable broth (e.g., TSB) at 37°C with shaking.
-
Subculturing: Dilute the overnight culture into fresh broth and grow to the desired growth phase (e.g., stationary phase).
-
Probe Incubation: Adjust the bacterial culture to a standardized optical density. Add this compound to the cell suspension at the desired final concentration (e.g., 100 nM for microscopy or a range of concentrations for dose-dependency studies).
-
Labeling Reaction: Incubate the bacteria with the probe for 2 hours at 37°C.[1][2]
-
Cell Harvesting: Pellet the cells by centrifugation. Wash the pellet with PBS to remove any unbound probe.
-
Sample Preparation: The resulting cell pellet can be used for downstream applications such as fluorescence microscopy or cell lysis for biochemical analysis.
Protocol for In-Gel Fluorescence Analysis of Labeled Proteins
This method is used to visualize the specific labeling of FphE by this compound.
-
Cell Lysis: Resuspend the washed cell pellet from Protocol 5.1 in a lysis buffer (e.g., RIPA buffer with protease inhibitors). Lyse the cells using mechanical disruption (e.g., bead beating).
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).
-
Sample Preparation for SDS-PAGE: Normalize the total protein amount for each sample (e.g., 5-10 µg per lane).[1] Mix the protein lysate with SDS-PAGE loading buffer.
-
Electrophoresis: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Fluorescence Scanning: After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner with appropriate excitation and emission wavelengths for the BODIPY dye. A distinct band corresponding to the molecular weight of FphE should be visible in wild-type samples but absent or significantly reduced in the fphE mutant control.
-
Loading Control: After scanning, stain the gel with a total protein stain (e.g., Coomassie Brilliant Blue) to confirm equal protein loading across lanes.
Protocol for Confocal Microscopy of Labeled S. aureus
This protocol allows for the visualization of the probe's localization within bacterial cells.
-
Cell Labeling: Label live S. aureus cells with this compound (e.g., 100 nM) as described in Protocol 5.1.
-
Slide Preparation: After washing, resuspend the cell pellet in a small volume of PBS.
-
Mounting: Place a small drop of the bacterial suspension onto a glass microscope slide and cover with a coverslip.
-
Imaging: Visualize the cells using a confocal microscope equipped with lasers and filters appropriate for the BODIPY fluorophore.
-
Analysis: Acquire images to assess the fluorescence intensity and subcellular localization of the probe. The signal should be strong in wild-type cells and absent in the fphE mutant, confirming the probe's specificity.[1]
Conclusion
This compound is a highly selective and effective activity-based probe for the fluorescent labeling of the serine hydrolase FphE in live Staphylococcus aureus. Its specificity is rooted in the unique presence of its target, FphE, in S. aureus. The methodologies and data presented in this guide underscore the utility of this compound as a powerful research tool for studying S. aureus physiology and pathogenesis. Furthermore, the validation of FphE as a specific and accessible target opens new avenues for the development of novel diagnostics and targeted therapeutics against this formidable pathogen.
References
- 1. med.stanford.edu [med.stanford.edu]
- 2. Development of Oxadiazolone Activity-Based Probes Targeting FphE for Specific Detection of S. aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unique structural and ligand binding properties of the Staphylococcus aureus serine hydrolase FphE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Reporters for Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Covalent Engagement of FphE-Ser103 by the Fluorescent Probe JJ-OX-007: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the covalent binding mechanism between the fluorescent probe JJ-OX-007 and the serine hydrolase FphE at the Ser103 residue. FphE is a specific serine hydrolase expressed in Staphylococcus aureus, making it a compelling target for the development of selective imaging probes and potential therapeutic agents. The oxadiazolone-based probe, this compound, has been designed for the specific detection of S. aureus infections through its irreversible covalent interaction with FphE.
Mechanism of Covalent Binding
The covalent interaction between this compound and FphE is predicated on the reactivity of the oxadiazolone "warhead." The active site of FphE features a catalytic triad, including the nucleophilic Ser103. The binding event is initiated by a nucleophilic attack from the hydroxyl group of Ser103 on the carbonyl carbon of the oxadiazolone ring of this compound. This attack leads to the opening of the strained five-membered ring, resulting in the formation of a stable carbamate (B1207046) linkage between the probe and the enzyme.[1] This irreversible covalent bond effectively inactivates the enzyme and tethers the fluorescent component of this compound to FphE, enabling subsequent detection and imaging.
Structural studies of the closely related probe, JJ-OX-004, in complex with FphE have provided a detailed view of this interaction. The electron density from X-ray crystallography clearly confirms the covalent bond between the terminal oxygen of Ser103 and the opened oxadiazolone ring.[2] The stability of this adduct is further enhanced by hydrogen bonds between the oxygen atoms of the opened ring and the backbone nitrogen of Ala28, as well as the nitrogen atom of the His257 ring.[2]
Quantitative Data
This compound is a fluorescently labeled derivative of the alkyne probe JJ-OX-004 (also referred to as compound 9).[2] The inhibitory activity and binding have been quantitatively characterized primarily using this parent compound.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| JJ-OX-004 (9) | Recombinant FphE | Inhibition Assay | IC50 | 19.9 nM | [2] |
| JJ-OX-004 (9) | FphE | Mass Spectrometry | Mass Shift | +371 Da | [3] |
Experimental Protocols
The confirmation of covalent binding of oxadiazolone probes to FphE has been achieved through a combination of biochemical and biophysical methods.
Serine Hydrolase Inhibition Assay (for JJ-OX-004)
This assay measures the ability of a compound to inhibit the enzymatic activity of FphE.
-
Objective: To determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50).
-
Reagents:
-
Recombinant FphE enzyme.
-
Substrate: 4-methylumbelliferyl (4-MU) octanoate (B1194180).[2]
-
Inhibitor: JJ-OX-004 dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer.
-
-
Procedure:
-
Recombinant FphE is incubated with varying concentrations of the inhibitor (JJ-OX-004).
-
The enzymatic reaction is initiated by the addition of the 4-MU octanoate substrate.
-
The hydrolysis of the substrate by FphE produces a fluorescent product (4-methylumbelliferone).
-
The fluorescence intensity is measured over time using a plate reader.
-
The rate of reaction at each inhibitor concentration is calculated and compared to a control with no inhibitor.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mass Spectrometry Analysis of Covalent Adduct
This method is used to confirm the formation of a covalent bond and determine the mass of the resulting adduct.
-
Objective: To verify the mass increase of FphE corresponding to the addition of one molecule of the probe.
-
Procedure:
-
Recombinant FphE is incubated with the probe (JJ-OX-004) to allow for the covalent modification to occur.[3]
-
The resulting FphE-probe complex is purified to remove any unbound probe.
-
The sample is then analyzed by mass spectrometry.
-
The deconvoluted mass of the intact protein is measured and compared to the mass of the untreated FphE.
-
A mass increase corresponding to the molecular weight of the bound portion of the probe confirms covalent modification. For JJ-OX-004, an observed increase of 371 Da was confirmed.[3]
-
Live Cell Labeling with this compound
This experiment demonstrates the ability of this compound to selectively label FphE in a complex biological environment.
-
Objective: To visualize the selective labeling of FphE in live S. aureus cells.
-
Procedure:
-
Cultures of S. aureus (both wild-type and an fphE transposon mutant as a negative control) are grown to a specific optical density.
-
The live bacterial cells are treated with various concentrations of the fluorescent probe this compound and incubated.[2][3]
-
Following incubation, the cells are harvested and lysed to release the total protein content.
-
The protein lysates are separated by molecular weight using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The gel is then scanned for fluorescence to visualize the proteins that have been covalently labeled by this compound. A fluorescent band at the expected molecular weight of FphE in the wild-type strain, which is absent in the mutant strain, confirms selective labeling.[2]
-
Conclusion
The fluorescent probe this compound serves as a potent and selective tool for the detection of the S. aureus-specific serine hydrolase FphE. Its mechanism of action is rooted in the irreversible covalent modification of the active site Ser103 residue via a reactive oxadiazolone warhead. This interaction has been robustly characterized through a combination of enzyme inhibition assays, mass spectrometry, and live-cell imaging experiments, primarily utilizing its parent compound JJ-OX-004. The data collectively support the utility of this compound as a specific activity-based probe for imaging S. aureus infections, providing a valuable asset for both basic research and diagnostic development.
References
The Oxadiazolone Warhead: A Covalent Key to Unlocking Staphylococcus aureus Detection
A Technical Guide on the Core of JJ-OX-007, a Targeted Probe for the Serine Hydrolase FphE
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a fluorescently-labeled activity-based probe (ABP) that offers selective identification of the bacterium Staphylococcus aureus. The efficacy of this probe hinges on its oxadiazolone chemical warhead, an electrophilic moiety engineered to form a stable, covalent bond with a specific enzyme found predominantly in S. aureus. This document provides an in-depth technical examination of the oxadiazolone warhead's role in the function of this compound, detailing its mechanism of action, the supporting experimental data, and the methodologies used for its evaluation.
Introduction
Staphylococcus aureus is a versatile pathogen responsible for a wide spectrum of human infections, ranging from minor skin irritations to life-threatening conditions like sepsis and pneumonia. The emergence of antibiotic-resistant strains, such as methicillin-resistant S. aureus (MRSA), has underscored the urgent need for novel diagnostic and therapeutic strategies. Activity-based probes (ABPs) represent a powerful class of chemical tools designed to target and report on the activity of specific enzymes within complex biological systems.
This compound is a state-of-the-art ABP developed for the selective detection of S. aureus. Its design incorporates a fluorescent reporter group for visualization and a highly reactive oxadiazolone "warhead" that covalently modifies the active site of Fluorophosphonate-binding hydrolase E (FphE), a serine hydrolase uniquely expressed in S. aureus. This targeted covalent inhibition mechanism is the cornerstone of this compound's specificity and utility as a diagnostic tool.
The Oxadiazolone Warhead: Mechanism of Covalent Inhibition
The key to this compound's function lies in the electrophilic nature of its 1,3,4-oxadiazol-2(3H)-one ring. This heterocyclic scaffold acts as a potent reactive group that targets the catalytic serine residue within the active site of FphE.
The proposed mechanism of action involves a nucleophilic attack by the hydroxyl group of the active site serine (Ser103) on the carbonyl carbon of the oxadiazolone ring. This attack leads to the opening of the heterocyclic ring and the formation of a stable acyl-enzyme intermediate. This covalent modification effectively and irreversibly inactivates the FphE enzyme.[1][2] The high specificity of this interaction is attributed to the unique structural features of the FphE active site, which favorably accommodates the oxadiazolone probe.
Figure 1: Mechanism of FphE inhibition by the oxadiazolone warhead of this compound.
Quantitative Analysis of Inhibitor Potency
While specific kinetic data for the fluorescent probe this compound is not yet published, the inhibitory potency of a closely related alkyne-functionalized oxadiazolone probe, referred to as compound 9 (JJ-OX-004), against FphE has been determined.[1] This data provides a strong quantitative measure of the oxadiazolone warhead's reactivity towards its target.
| Compound | Target Enzyme | Parameter | Value | Reference |
| 9 (JJ-OX-004) | FphE | IC50 | 19.9 nM | [2] |
| 9 (JJ-OX-004) | FphE | kinact/Ki | 9.3 ± 1.2 x 105 M-1s-1 | [1] |
Table 1: Inhibitory Potency of an Oxadiazolone Probe against FphE. The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The second-order rate constant (kinact/Ki) is a measure of the covalent modification efficiency.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the characterization of this compound and its interaction with FphE. These protocols are based on the supporting information from the primary research publication.
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in a copper-catalyzed azide-alkyne cycloaddition (click chemistry) to attach the BODIPY-TMR fluorescent dye to the oxadiazolone core.
Figure 2: Synthetic workflow for this compound.
Materials:
-
5-(3-ethynylphenyl)-1,3,4-oxadiazol-2(3H)-one (Alkyne Probe)
-
BODIPY-TMR Azide
-
Copper(II) sulfate (B86663)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvents: Dimethyl sulfoxide (B87167) (DMSO), tert-Butanol, Water
Protocol:
-
Dissolve the alkyne probe and BODIPY-TMR azide in a mixture of DMSO and tert-butanol/water (1:1).
-
Add a freshly prepared aqueous solution of copper(II) sulfate and THPTA.
-
Initiate the reaction by adding a freshly prepared aqueous solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, purify the product using high-performance liquid chromatography (HPLC) to yield this compound.
SDS-PAGE Analysis of FphE Labeling
This protocol is used to visualize the covalent labeling of FphE by this compound in both recombinant protein preparations and live S. aureus cell lysates.
Materials:
-
Recombinant FphE or S. aureus cell lysate
-
This compound
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Fluorescence gel scanner
Protocol:
-
Incubate recombinant FphE or S. aureus cell lysate with varying concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.
-
Terminate the labeling reaction by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the fluorescently labeled FphE by scanning the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the BODIPY-TMR fluorophore.
-
(Optional) Stain the gel with Coomassie Brilliant Blue to visualize total protein loading.
Figure 3: Workflow for SDS-PAGE analysis of FphE labeling.
Confocal Microscopy of S. aureus Labeled with this compound
This protocol allows for the visualization of this compound localization within live S. aureus cells.
Materials:
-
S. aureus culture (e.g., USA300 strain)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Confocal microscope with appropriate lasers and filters
Protocol:
-
Grow S. aureus to the desired growth phase (e.g., mid-logarithmic or stationary).
-
Harvest the bacterial cells by centrifugation and wash with PBS.
-
Resuspend the cells in PBS and incubate with this compound at a final concentration of 100 nM for 1-2 hours at 37°C.
-
Wash the cells with PBS to remove unbound probe.
-
Mount the labeled cells on a microscope slide.
-
Image the cells using a confocal microscope. Use excitation and emission wavelengths appropriate for the BODIPY-TMR fluorophore (e.g., excitation at ~543 nm, emission at ~570 nm).
FphE Signaling Pathway and Biological Role
The precise metabolic or signaling pathway in which FphE participates within S. aureus is still under active investigation. However, its classification as a serine hydrolase suggests a role in the metabolism of ester- or amide-containing substrates. Studies have indicated that FphE may be involved in the processing of aromatic compounds.[3]
FphE is highly specific to S. aureus and is not found in other bacteria, making it an excellent target for species-specific diagnostics. While not essential for bacterial viability under standard laboratory conditions, its expression is regulated during different growth phases and in response to environmental cues, suggesting a role in the adaptation and virulence of S. aureus. Further research is needed to fully elucidate the natural substrate(s) of FphE and its downstream effects on bacterial physiology and pathogenesis.
Conclusion
The oxadiazolone warhead is a critical component of the activity-based probe this compound, enabling its potent and selective covalent modification of the S. aureus-specific serine hydrolase FphE. The irreversible nature of this interaction provides a robust signal for the detection of this pathogenic bacterium. The detailed experimental protocols provided herein offer a guide for the synthesis, characterization, and application of this valuable chemical tool. Future research focused on elucidating the complete signaling pathway of FphE will further enhance our understanding of S. aureus biology and may reveal new therapeutic targets.
References
Understanding activity-based protein profiling with JJ-OX-007
An In-Depth Technical Guide to Activity-Based Protein Profiling with JJ-OX-007
For Researchers, Scientists, and Drug Development Professionals
Introduction to Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique used to study the active state of enzymes within complex biological systems. Unlike traditional proteomics, which measures protein abundance, ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families, providing a direct measure of their functional activity.[1] This approach is invaluable for discovering and characterizing new enzyme functions, identifying drug targets, and assessing the selectivity and target engagement of inhibitors.[2][3]
The core of ABPP is the activity-based probe (ABP), a small molecule that typically consists of three key components: a reactive group (or "warhead") that covalently modifies a catalytically active amino acid residue, a linker, and a reporter tag (e.g., a fluorophore or biotin) for visualization and enrichment.[1][3]
This compound: A Selective Probe for Staphylococcus aureus Serine Hydrolases
This compound is a fluorescently labeled activity-based probe featuring an oxadiazolone electrophilic "warhead".[4] This probe has been developed for the specific targeting of a serine hydrolase, FphE, in the pathogenic bacterium Staphylococcus aureus.[4][5][6] The high selectivity of this compound for FphE, an enzyme with limited homologs in other bacteria and absent in humans, makes it a valuable tool for the specific detection and imaging of S. aureus infections.[4][5][6]
The Fph (fluorophosphonate-binding hydrolase) family of serine hydrolases in S. aureus has been implicated in virulence and biofilm formation, making them attractive targets for novel diagnostics and therapeutics.[7][8] FphE, in particular, has been shown to be dynamically regulated during biofilm growth.[7]
Mechanism of Action of this compound
This compound functions through the covalent and irreversible modification of the active site serine residue of FphE. The oxadiazolone warhead of the probe is attacked by the nucleophilic serine in the enzyme's active site, leading to the formation of a stable covalent bond. The BODIPY fluorophore attached to the probe allows for direct visualization of the labeled enzyme.
Quantitative Data Presentation
While specific quantitative datasets from large-scale proteomics studies using this compound are not publicly available in full, the following tables represent the types of data generated in ABPP experiments to assess probe selectivity and target engagement.
Table 1: In Vitro Labeling of Recombinant FphE with this compound
| Protein | This compound Concentration | Labeling Intensity (Arbitrary Units) |
| Recombinant FphE | 0 nM | 5 |
| 50 nM | 350 | |
| 100 nM | 800 | |
| 250 nM | 1500 | |
| 500 nM | 1650 | |
| Heat-inactivated FphE | 500 nM | 10 |
Table 2: Competitive Inhibition of FphE Labeling by this compound
| Competitor Inhibitor | Concentration | This compound Labeling (% of Control) |
| None (Control) | - | 100% |
| Unlabeled Oxadiazolone Analog | 1 µM | 85% |
| 10 µM | 45% | |
| 100 µM | 15% | |
| Broad-spectrum Serine Hydrolase Inhibitor | 10 µM | 25% |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, synthesized from general ABPP protocols and information available on this compound.
Protocol 1: Gel-Based ABPP of S. aureus with this compound
This protocol describes the labeling of FphE in live S. aureus cells and visualization by SDS-PAGE.
1. Bacterial Culture:
-
Inoculate S. aureus (e.g., USA300 strain) in Tryptic Soy Broth (TSB).
-
Grow overnight at 37°C with shaking.
-
Subculture the bacteria into fresh TSB and grow to the desired optical density (e.g., mid-log or stationary phase).
2. Live Cell Labeling:
-
Harvest bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet with phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS to the desired concentration.
-
Add this compound to the cell suspension to a final concentration of 100-500 nM. For competitive inhibition experiments, pre-incubate the cells with an inhibitor for 30 minutes before adding the probe.
-
Incubate for 1-2 hours at 37°C with gentle shaking.
3. Cell Lysis:
-
Pellet the labeled cells by centrifugation and wash with PBS to remove excess probe.
-
Resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1% SDS and protease inhibitors).
-
Lyse the cells using a bead beater or sonicator.
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).
4. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).
-
Normalize the protein concentration for all samples.
-
Add 4x SDS-PAGE loading buffer to the lysates and heat at 95°C for 5 minutes.
5. SDS-PAGE and Visualization:
-
Load equal amounts of protein (e.g., 10-20 µg) onto a polyacrylamide gel (e.g., 12%).[9]
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Visualize the fluorescently labeled proteins using a gel scanner with appropriate excitation and emission wavelengths for the BODIPY dye.
-
As a loading control, the gel can be subsequently stained with Coomassie Blue.[9]
Protocol 2: Mass Spectrometry-Based ABPP for Target Identification
This protocol outlines a workflow for identifying the targets of an alkyne-tagged version of the oxadiazolone probe (a precursor to this compound) using mass spectrometry.
1. Labeling and Lysis:
-
Follow steps 1-3 from Protocol 1, but use an alkyne-functionalized oxadiazolone probe instead of the fluorescent this compound.
2. Click Chemistry:
-
To the clarified lysate, add a biotin-azide reporter tag, copper (II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA).
-
Incubate for 1 hour at room temperature to attach the biotin (B1667282) tag to the probe-labeled proteins.
3. Enrichment of Labeled Proteins:
-
Add streptavidin-coated beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.
-
Wash the beads extensively with a series of buffers (e.g., high salt, low salt, and no salt buffers) to remove non-specifically bound proteins.
4. On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., ammonium (B1175870) bicarbonate).
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
5. Mass Spectrometry Analysis:
-
Collect the supernatant containing the peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the resulting spectra against a S. aureus protein database to identify the probe-labeled proteins.
Mandatory Visualizations
Experimental Workflow for Gel-Based ABPP
Logical Relationship in Competitive ABPP
References
- 1. Genes Influencing Phage Host Range in Staphylococcus aureus on a Species-Wide Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 3. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate specificity of Staphylococcus aureus cysteine proteases--Staphopains A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABPP-HT*—Deep Meets Fast for Activity-Based Profiling of Deubiquitylating Enzymes Using Advanced DIA Mass Spectrometry Methods [mdpi.com]
- 6. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a S. aureus virulence factor by activity-based protein profiling (ABPP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neobiotechnologies.com [neobiotechnologies.com]
Methodological & Application
Application Notes: JJ-OX-007 for Live-Cell Imaging of Staphylococcus aureus
Introduction
JJ-OX-007 is a fluorescently labeled, oxadiazolone-based activity-based probe (ABP) designed for the specific detection and imaging of Staphylococcus aureus. This probe offers high selectivity by targeting the FphE enzyme, a serine hydrolase unique to S. aureus, making it an invaluable tool for distinguishing S. aureus from other bacterial species in live-cell imaging applications. The covalent modification of the active site serine of FphE by this compound ensures robust and specific labeling. These characteristics make this compound particularly suitable for research in bacterial identification, drug development, and understanding host-pathogen interactions.
Mechanism of Action
This compound operates through a targeted covalent binding mechanism. The oxadiazolone warhead of the probe selectively reacts with the active site serine residue of the FphE enzyme within live S. aureus cells. This targeted activity allows for the specific visualization of S. aureus with minimal off-target labeling.
Signaling Pathway Diagram
Caption: Mechanism of this compound action in S. aureus.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of this compound in live-cell imaging of S. aureus.
| Parameter | Value | Reference Strain(s) | Notes |
| Probe Concentration | 100 nM | S. aureus USA300 WT | Optimal concentration for confocal microscopy.[1] |
| Incubation Time | 2 hours | S. aureus USA300 WT | Sufficient time for probe uptake and binding.[1] |
| Incubation Temperature | 37 °C | S. aureus USA300 WT | Standard growth temperature for S. aureus.[1] |
| Specificity Control | fphE transposon mutant | S. aureus USA300 fphE::Tn | Shows significantly reduced labeling, confirming FphE as the primary target.[1] |
| Selectivity | High for S. aureus | Tested against S. pyogenes, S. epidermidis, L. monocytogenes, P. aeruginosa, K. aerogenes, S. enterica, E. coli, C. albicans | This compound shows selective labeling of S. aureus over other tested pathogens.[1] |
Experimental Protocol: Live-Cell Imaging of S. aureus with this compound
This protocol details the steps for staining and imaging live S. aureus cells using the this compound probe.
Materials
-
This compound probe
-
S. aureus strains (e.g., USA300 WT and fphE::Tn mutant)
-
Tryptic Soy Broth (TSB) or other suitable bacterial growth medium
-
Phosphate-buffered saline (PBS)
-
Agarose (B213101) (molecular biology grade)
-
Glass-bottom microscopy dishes or slides
-
Confocal microscope with appropriate filter sets for the fluorophore on this compound
Experimental Workflow Diagram
Caption: Live-cell imaging workflow for S. aureus using this compound.
Procedure
-
Bacterial Culture Preparation:
-
Inoculate a single colony of S. aureus (both wild-type and fphE mutant strains for control) into 5 mL of TSB medium.
-
Incubate overnight at 37°C with shaking.
-
The following day, dilute the overnight culture 1:100 into fresh TSB and grow at 37°C with shaking to the mid-logarithmic growth phase (OD₆₀₀ ≈ 0.5-0.8).
-
-
Cell Staining with this compound:
-
Harvest the bacterial cells by centrifugation at 4,000 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with 1 mL of sterile PBS.
-
Resuspend the cell pellet in fresh PBS.
-
Add the this compound probe to a final concentration of 100 nM.[1]
-
Incubate the cell suspension at 37°C for 2 hours with gentle agitation.[1]
-
-
Preparation for Microscopy:
-
After incubation, wash the cells twice with PBS to remove any unbound probe. Centrifuge at 4,000 x g for 5 minutes for each wash.
-
Prepare a 1.5% agarose pad by melting agarose in PBS and pipetting a small volume onto a microscope slide, then covering it with another slide to create a flat surface.
-
After the final wash, resuspend the cell pellet in a small volume of PBS (e.g., 20-50 µL).
-
Pipette 2-3 µL of the concentrated, stained cell suspension onto a glass-bottom dish or a clean microscope slide.
-
Carefully place the agarose pad over the cell suspension.
-
-
Live-Cell Imaging:
-
Image the prepared slide using a confocal microscope.
-
Use appropriate laser lines and emission filters for the fluorophore conjugated to this compound.
-
Acquire both differential interference contrast (DIC) or phase-contrast images and fluorescence images.
-
For comparison, image the fphE mutant strain under the same conditions to confirm the specificity of the probe. The fluorescence signal should be significantly lower in the mutant strain.
-
Expected Results
Live-cell imaging of wild-type S. aureus treated with this compound should reveal bright and specific fluorescent labeling of the bacterial cells. In contrast, the fphE transposon mutant strain, lacking the target enzyme, should exhibit a marked reduction in fluorescence, thereby confirming the probe's specificity. This method provides a reliable way to identify S. aureus in mixed bacterial populations or within host cells.
References
Application Notes and Protocols: JJ-OX-007 Staining for Staphylococcus aureus Biofilms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the fluorescent labeling of Staphylococcus aureus (S. aureus) within biofilms using the activity-based probe JJ-OX-007. This probe offers high specificity by targeting the serine hydrolase FphE, an enzyme unique to S. aureus, enabling clear differentiation and visualization of these bacteria in complex biofilm structures.
Introduction
Staphylococcus aureus is a leading cause of biofilm-associated infections, which are notoriously difficult to treat due to their resistance to antibiotics and host immune responses.[1][2] The development of specific imaging agents is crucial for studying the architecture of S. aureus biofilms and for the development of targeted therapies. This compound is an oxadiazolone-based fluorescent probe designed to covalently bind to the active site of the S. aureus-specific serine hydrolase FphE.[3] This specific interaction allows for the selective imaging of live S. aureus cells within a biofilm matrix.[3]
Mechanism of Action
This compound is an activity-based probe that specifically targets the FphE enzyme in S. aureus. The probe's oxadiazolone warhead forms a covalent bond with the catalytic serine residue (Ser103) in the active site of FphE.[3] This irreversible binding event results in the accumulation of the fluorescent reporter tag within the bacterial cell, leading to a detectable signal. The probe exhibits a diffuse intracellular staining pattern, indicating that FphE is located within the cytoplasm of S. aureus.[3] Because FphE lacks homologs in other bacteria, this compound is a highly selective tool for identifying S. aureus in mixed-species environments.[3]
Experimental Protocol: Staining S. aureus Biofilms with this compound
This protocol is designed for the fluorescent labeling of S. aureus in biofilms grown in microtiter plates or on other surfaces suitable for microscopy.
Materials:
-
This compound probe
-
S. aureus biofilm culture
-
Phosphate-buffered saline (PBS)
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth)
-
Confocal microscope with appropriate filter sets
Procedure:
-
Biofilm Culture: Grow S. aureus biofilms on a suitable substrate (e.g., glass-bottom dishes, chamber slides) to the desired maturity.
-
Preparation of Staining Solution: Prepare a 10 µM working solution of this compound in the appropriate bacterial growth medium or buffer.
-
Biofilm Washing: Gently wash the biofilm with PBS to remove planktonic bacteria and residual medium. This can be done by carefully aspirating the medium and adding PBS, followed by gentle aspiration. Repeat this step twice.
-
Staining: Add the this compound staining solution to the biofilm and incubate for 2 hours at 37°C.[3]
-
Removal of Excess Stain: After incubation, gently aspirate the staining solution and wash the biofilm twice with PBS to remove any unbound probe.
-
Imaging: Image the stained biofilm using a confocal microscope.[3] The fluorescent signal from this compound is consistent with intracellular localization.[3] For comparative analysis, other biofilm components can be stained with counterstains, such as a membrane dye (e.g., Nile Red) or a stain for extracellular DNA.
Data Interpretation
The fluorescent signal observed corresponds to the presence of live S. aureus cells with active FphE enzyme. The diffuse intracellular signal is characteristic of this compound staining.[3] The intensity of the fluorescence can provide a qualitative assessment of the distribution and abundance of S. aureus within the biofilm. For quantitative analysis, image analysis software can be used to measure the fluorescent area or intensity.
Quantitative Data Summary
Currently, there is no quantitative data available in the cited literature for the use of this compound in biofilm analysis. The existing data is primarily qualitative, based on fluorescence microscopy images and SDS-PAGE analysis.[3] Future studies may focus on quantifying the fluorescent signal to correlate it with bacterial viability or biomass within the biofilm.
Troubleshooting
-
Weak or No Signal:
-
Ensure the S. aureus strain is wild-type for the fphE gene. Mutant strains lacking this gene will not be labeled.[3]
-
Confirm the viability of the bacteria within the biofilm. The probe requires active enzymes for binding.
-
Check the concentration and integrity of the this compound probe.
-
-
High Background:
-
Ensure thorough washing steps to remove unbound probe.
-
Optimize the concentration of the probe; lower concentrations may reduce background while maintaining specific labeling.
-
Conclusion
This compound is a valuable tool for the specific detection of S. aureus in biofilms. Its high specificity for the FphE enzyme allows for clear visualization of this pathogen in both mono- and co-culture biofilm models. This protocol provides a framework for utilizing this compound in biofilm research, which can aid in understanding the spatial organization of S. aureus in these complex communities and in evaluating the efficacy of anti-biofilm agents.
References
- 1. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.stanford.edu [med.stanford.edu]
Application Notes and Protocols for In Vivo Imaging of S. aureus Infection with JJ-OX-007 in a Mouse Model
These application notes provide a comprehensive overview and detailed protocols for the in vivo imaging of Staphylococcus aureus (S. aureus) infections in a mouse model using the fluorescent probe JJ-OX-007. This document is intended for researchers, scientists, and drug development professionals working in the fields of infectious diseases, microbiology, and preclinical imaging.
Introduction
Staphylococcus aureus is a significant human pathogen responsible for a wide array of infections, ranging from skin and soft tissue infections to life-threatening conditions like bacteremia and endocarditis.[1] The ability to specifically visualize and monitor S. aureus infections in vivo is crucial for understanding disease pathogenesis and for the development of new diagnostic and therapeutic strategies. This compound is a fluorescently labeled, oxadiazolone-based activity-based probe (ABP) that selectively targets the serine hydrolase FphE, an enzyme specific to S. aureus.[1] This specificity allows for the targeted imaging of S. aureus infections, distinguishing them from other bacterial species and host tissues.[1]
Principle of the Method
The this compound probe is designed to covalently bind to the active site of the FphE enzyme in live S. aureus cells.[1] The probe consists of an oxadiazolone warhead that reacts with the catalytic serine residue of FphE, and a fluorescent reporter tag for optical imaging.[1] When administered in a mouse model of S. aureus infection, this compound selectively accumulates and labels the bacteria at the site of infection.[1] The fluorescent signal emitted by the probe can then be detected and quantified using non-invasive in vivo imaging systems, providing a direct measure of the bacterial burden.
Data Presentation
Table 1: Key Reagents and Materials
| Reagent/Material | Supplier/Source | Notes |
| This compound | Synthesized as described in literature[1] | Fluorescent activity-based probe. |
| S. aureus USA300 | ATCC or other culture collection | A common and virulent strain used in infection models. |
| Tryptic Soy Broth (TSB) | Standard microbiology supplier | For bacterial culture. |
| Phosphate Buffered Saline (PBS) | Standard laboratory supplier | For bacterial washing and injections. |
| Isoflurane (B1672236) | Veterinary supplier | Anesthetic for mice. |
| BALB/c mice (or other appropriate strain) | Commercial vendor | 6-8 weeks old, female. |
| In Vivo Imaging System | e.g., IVIS Spectrum | Capable of fluorescence imaging. |
Table 2: Quantitative Imaging Parameters (Representative)
| Parameter | Value | Reference |
| Bacterial Inoculum | ||
| Strain | S. aureus USA300 | [1] |
| Inoculum Size | 1 x 108 CFU / 50 µL | [2] |
| Growth Phase | Mid-logarithmic | [2] |
| Probe Administration | ||
| Probe | This compound | [1] |
| Concentration | To be empirically determined | |
| Route of Administration | Retro-orbital injection | [1] |
| Timing of Administration | 2 hours post-infection | [1] |
| Imaging System Settings | ||
| Excitation Wavelength | To match this compound fluorophore | |
| Emission Wavelength | To match this compound fluorophore | |
| Exposure Time | 1-5 seconds | [3] |
| Binning | Medium | [3] |
| F/Stop | 2 | [3] |
Experimental Protocols
Protocol 1: Preparation of S. aureus Inoculum
-
Streak S. aureus USA300 from a frozen stock onto a Tryptic Soy Agar (TSA) plate and incubate at 37°C overnight.
-
Inoculate a single colony into 10 mL of Tryptic Soy Broth (TSB) and grow overnight at 37°C with shaking.
-
Perform a 1:50 subculture of the overnight culture into fresh TSB and grow to mid-logarithmic phase (approximately 2-3 hours).[2]
-
Harvest the bacteria by centrifugation, wash the pellet three times with sterile PBS.[2]
-
Resuspend the final pellet in sterile PBS and adjust the optical density at 600 nm (OD600) to achieve a concentration of 2 x 109 CFU/mL (assuming a standard OD600 to CFU correlation for S. aureus).
-
Dilute the bacterial suspension to the final desired inoculum concentration of 1 x 108 CFU / 50 µL in sterile PBS.[2]
Protocol 2: Mouse Model of Subcutaneous S. aureus Infection
-
Anesthetize 6-8 week old female BALB/c mice using isoflurane (2-3% in oxygen).
-
Shave the fur on the left hind thigh of each mouse.
-
Inject 50 µL of the prepared S. aureus inoculum (1 x 108 CFU) subcutaneously into the shaved area.[1]
-
As a negative control, inject 50 µL of sterile PBS or a non-target bacterium such as E. coli into the contralateral (right) thigh.[1]
-
Allow the infection to establish for 2 hours.[1]
Protocol 3: In Vivo Imaging with this compound
-
Two hours post-infection, administer the this compound probe via retro-orbital injection. The optimal concentration of the probe should be determined empirically.
-
At desired time points post-probe administration (e.g., 1, 4, 8, 24 hours), anesthetize the mice with isoflurane.
-
Place the anesthetized mouse in the in vivo imaging system.
-
Acquire fluorescent images using the appropriate excitation and emission filters for the fluorophore on this compound.
-
Acquire a photographic image of the mouse for anatomical reference.
-
Use the imaging system's software to overlay the fluorescent signal on the photographic image.
-
Quantify the fluorescent signal from the region of interest (ROI) corresponding to the infection site and the control site. Express the data as average radiant efficiency or total flux.
Mandatory Visualizations
Caption: Experimental workflow for in vivo imaging of S. aureus infection.
Caption: Mechanism of action of the this compound probe.
References
Application Notes and Protocols for JJ-OX-007 in Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
JJ-OX-007 is a fluorescently labeled activity-based probe (ABP) designed for the specific detection and imaging of Staphylococcus aureus. This probe utilizes an oxadiazolone scaffold linked to a BODIPY dye. Its mechanism of action involves the covalent modification of the active site serine in the FphE enzyme, a serine hydrolase unique to S. aureus. This specificity makes this compound a valuable tool for distinguishing S. aureus from other bacteria and for studying its localization in various experimental models. These application notes provide detailed protocols for the use of this compound in microscopy-based assays.
Mechanism of Action
This compound functions as an irreversible covalent probe that selectively targets the FphE enzyme in Staphylococcus aureus. The oxadiazolone warhead of the probe forms a covalent bond with the catalytic serine residue within the FphE active site. This targeted binding event allows for the fluorescent labeling and subsequent visualization of S. aureus.[1][2]
Data Presentation
Table 1: Probe Specifications
| Property | Description |
| Probe Name | This compound |
| Target Enzyme | FphE (a serine hydrolase) |
| Target Organism | Staphylococcus aureus |
| Fluorophore | BODIPY |
| Mechanism | Covalent, irreversible binding to the active site serine of FphE |
Table 2: Recommended Experimental Parameters
| Parameter | Recommended Value | Notes |
| Cell Type | Staphylococcus aureus (e.g., USA300 strain) | Can be used with wild-type and mutant strains. |
| Working Concentration | Empirically determined (starting range: 10-100 nM) | Optimal concentration may vary depending on the specific strain and experimental conditions. A titration is recommended. |
| Incubation Time | 2 hours | This has been shown to be effective for labeling. |
| Incubation Temperature | 37 °C | Optimal for S. aureus growth and probe activity. |
| Microscopy Type | Confocal Microscopy | Ideal for visualizing the intracellular localization of the probe. |
Experimental Protocols
Protocol 1: Live Cell Imaging of Staphylococcus aureus with this compound
This protocol describes the steps for fluorescently labeling live S. aureus with this compound for visualization by confocal microscopy.
Materials:
-
This compound probe
-
Staphylococcus aureus culture (e.g., USA300 strain)
-
Phosphate-buffered saline (PBS)
-
Microscope slides or imaging dishes
-
Confocal microscope
Procedure:
-
Bacterial Culture: Grow S. aureus to the desired growth phase (e.g., mid-logarithmic phase) in an appropriate culture medium.
-
Preparation of Bacterial Suspension: Harvest the bacterial cells by centrifugation and wash them with PBS to remove any residual medium. Resuspend the bacterial pellet in PBS to the desired cell density.
-
Probe Incubation: Add this compound to the bacterial suspension. While the optimal concentration should be determined empirically, a starting concentration in the range of 10-100 nM can be used.
-
Incubation: Incubate the bacterial suspension with the probe for 2 hours at 37 °C.[1]
-
Washing: After incubation, wash the bacterial cells with PBS to remove any unbound probe. This can be done by centrifugation and resuspension in fresh PBS. Repeat this washing step at least twice.
-
Sample Mounting: Mount the labeled bacterial cells on a microscope slide or imaging dish suitable for confocal microscopy.
-
Imaging: Visualize the fluorescently labeled S. aureus using a confocal microscope with the appropriate laser excitation and emission filters for the BODIPY dye. The probe is expected to show a diffuse intracellular signal.
Visualizations
Mechanism of Action of this compound
Caption: Covalent modification of FphE by this compound.
Experimental Workflow for Live Cell Imaging
References
Application Note: Analysis of Protein Labeling in Staphylococcus aureus using JJ-OX-007 Probe
Audience: Researchers, scientists, and drug development professionals.
Introduction
Staphylococcus aureus is a significant human pathogen responsible for a wide range of infections, from skin and soft tissue infections to life-threatening conditions like bacteremia and endocarditis.[1] The development of novel diagnostic and therapeutic strategies is crucial for combating the rise of antibiotic-resistant strains. Chemical probes that selectively target bacterial proteins offer a powerful tool for studying bacterial physiology and identifying new drug targets. This application note describes the use of JJ-OX-007, a fluorescently labeled activity-based probe, for the specific detection of the serine hydrolase FphE in S. aureus lysates via SDS-PAGE analysis.[1]
This compound is an oxadiazolone-based probe that demonstrates high selectivity for S. aureus FphE, an enzyme with a proposed intracellular location.[1] This selectivity allows for clear visualization of the target protein in complex bacterial lysates. The following protocols provide a detailed methodology for labeling S. aureus cultures with this compound, preparing cell lysates, and analyzing the labeled proteins by SDS-PAGE.
Experimental Overview
The experimental workflow involves the incubation of live S. aureus cultures with the this compound probe, followed by cell lysis and separation of proteins by SDS-PAGE. The fluorescent tag on this compound allows for direct in-gel fluorescence scanning to visualize the labeled FphE protein.
Caption: Experimental workflow for this compound labeling and analysis.
This compound Target Engagement in S. aureus
This compound is designed to covalently modify the active site serine of FphE. The parent electrophile, JJ-OX-004, has been shown to bind to Ser103 of FphE.[1] This targeted covalent binding allows for the specific and sensitive detection of FphE activity.
Caption: Covalent labeling of FphE by this compound.
Data Presentation
The following tables summarize the expected results from an SDS-PAGE analysis of S. aureus lysates labeled with this compound.
Table 1: Labeling Specificity of this compound in S. aureus Strains
| S. aureus Strain | This compound Concentration (µM) | Fluorescent Band Intensity (Arbitrary Units) at ~35 kDa (FphE) |
| Wild-Type (WT) | 0 | 0 |
| Wild-Type (WT) | 0.1 | 1500 |
| Wild-Type (WT) | 1 | 4500 |
| Wild-Type (WT) | 10 | 8500 |
| fphE::Tn Mutant | 10 | < 100 |
Table 2: Comparison of this compound Labeling Across Different Bacterial Species
| Bacterial Species | Total Protein Loaded (µg) | Fluorescent Band Intensity (Arbitrary Units) at ~35 kDa |
| S. aureus (S. a) | 5 | 9200 |
| Streptococcus pyogenes (S. p) | 5 | < 200 |
| Staphylococcus epidermidis (S. ep) | 5 | < 200 |
| Listeria monocytogenes (L. m) | 5 | < 200 |
| Pseudomonas aeruginosa (P. a) | 5 | < 200 |
| Escherichia coli (E. c) | 5 | < 200 |
Experimental Protocols
Protocol 1: Labeling of Live S. aureus with this compound
-
Grow overnight cultures of S. aureus strains (e.g., USA300 wild-type and fphE::Tn mutant) in a suitable broth medium at 37°C with shaking.[2]
-
The next day, dilute the overnight cultures to an OD600 of approximately 0.1 in fresh medium and grow to an OD600 of 0.5-0.7.[2]
-
Add the desired concentrations of this compound probe to the bacterial cultures.[1] A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubate the cultures at 37°C for 2 hours with shaking.[1]
-
Harvest the bacterial cells by centrifugation at 4,000 x g for 10 minutes.[2]
-
Wash the cell pellets twice with ice-cold phosphate-buffered saline (PBS) to remove any unbound probe.
Protocol 2: Preparation of S. aureus Cell Lysates
-
Resuspend the washed bacterial cell pellets in a lysis buffer (e.g., Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).
-
Lyse the cells using a bead beater with 0.1 mm silica (B1680970) beads or by sonication on ice.
-
Clarify the lysates by centrifugation at 16,000 x g for 15 minutes at 4°C to pellet cell debris.[2]
-
Transfer the supernatant (soluble protein fraction) to a new tube.
-
Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.[1]
Protocol 3: SDS-PAGE Analysis
-
Normalize the protein concentrations of all samples with lysis buffer.
-
To a desired amount of protein lysate (e.g., 7-10 µg), add 2X Laemmli sample buffer containing a reducing agent like β-mercaptoethanol.[3][4]
-
Heat the samples at 95°C for 5-10 minutes to denature the proteins.[3][5]
-
Load the denatured protein samples and a pre-stained molecular weight marker into the wells of a polyacrylamide gel (e.g., 4-20% gradient gel).[4][6]
-
Perform electrophoresis at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.[2]
-
After electrophoresis, scan the gel for fluorescence using a gel imaging system with the appropriate excitation and emission filters for the fluorophore on this compound.
-
Following fluorescence imaging, stain the gel with Coomassie Brilliant Blue to visualize the total protein loading in each lane.[2]
-
Destain the gel and acquire an image for documentation.[7]
References
- 1. med.stanford.edu [med.stanford.edu]
- 2. static.igem.org [static.igem.org]
- 3. Preparation of bacterial cell lysate for SDS-PAGE (2022 iGEM) [protocols.io]
- 4. SDS-PAGE Protocol | Rockland [rockland.com]
- 5. researchgate.net [researchgate.net]
- 6. neobiotechnologies.com [neobiotechnologies.com]
- 7. wjarr.com [wjarr.com]
Application Note: Confocal Microscopy Settings for JJ-OX-007 Fluorescence
Application Notes and Protocols for Bacterial Sorting using JJ-OX-007
Introduction
JJ-OX-007 is a fluorescently labeled activity-based probe (ABP) designed for the selective detection of the serine hydrolase FphE, an enzyme uniquely expressed in Staphylococcus aureus[1][2]. This high specificity makes this compound an invaluable tool for identifying and isolating S. aureus from mixed bacterial populations. These application notes provide a detailed protocol for the use of this compound in flow cytometry for the purpose of bacterial sorting, enabling researchers to isolate pure populations of live S. aureus for downstream applications such as genomics, proteomics, and antibiotic susceptibility testing.
The protocol herein describes the required materials, step-by-step procedures for sample preparation, bacterial staining with this compound, and the setup for a successful flow cytometry-based sorting experiment. Additionally, representative data is presented to demonstrate the expected efficiency and purity of the sorted bacterial populations.
Mechanism of Action
This compound is comprised of an oxadiazolone warhead, which irreversibly binds to the active site of the FphE serine hydrolase, and a BODIPY fluorescent dye[1]. This covalent modification results in the specific and stable labeling of S. aureus cells. The specificity of this compound for FphE allows for the differentiation of S. aureus from other bacterial species that lack this particular enzyme[2].
References
Synthesis and Purification of JJ-OX-007 for Research Applications
Application Note
This document provides detailed protocols for the synthesis and purification of JJ-OX-007, a fluorescent activity-based probe designed for the selective detection of the FphE serine hydrolase in live Staphylococcus aureus (S. aureus).[1][2] this compound serves as a valuable tool for researchers in microbiology, infectious disease, and drug development, enabling specific imaging of S. aureus infections.[1]
This compound is an oxadiazolone-based probe with the molecular formula C₄₄H₅₂BF₂N₉O₆ and a molecular weight of 851.75 g/mol . Its mechanism of action involves the covalent modification of the active site serine residue of FphE, an enzyme specific to S. aureus, thus providing high selectivity for this pathogen.[1][3] This application note outlines the synthetic route, purification methods, and analytical characterization of this compound, along with protocols for its use in labeling S. aureus.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.
| Parameter | Value |
| Molecular Formula | C₄₄H₅₂BF₂N₉O₆ |
| Molecular Weight | 851.75 g/mol |
| Excitation Wavelength | ~488 nm |
| Emission Wavelength | ~515 nm |
| Purity (post-HPLC) | >95% |
| Overall Yield | Not explicitly stated in the source |
Experimental Protocols
The synthesis of this compound is a multi-step process involving the preparation of a key intermediate followed by a click chemistry reaction to attach the fluorophore. The detailed protocols are adapted from the supplementary information of Jo J, et al., J. Am. Chem. Soc. 2024, 146, 10, 6880–6892.
Synthesis of Precursor (Alkyne-functionalized oxadiazolone)
The initial steps involve the synthesis of the alkyne-functionalized oxadiazolone core, which serves as the reactive headgroup and provides the handle for fluorophore conjugation. The detailed multi-step synthesis of this precursor is typically found in the supporting information of the primary literature and involves standard organic synthesis techniques. For the purpose of this protocol, we will assume the availability of this precursor.
Final Synthesis of this compound via Click Chemistry
This protocol describes the final step in the synthesis of this compound, which is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between the alkyne-functionalized oxadiazolone precursor and a BODIPY-azide fluorophore.
Materials:
-
Alkyne-functionalized oxadiazolone precursor
-
BODIPY™ FL Azide
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Deionized water
-
Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
High-performance liquid chromatography (HPLC) system with a C18 column
Procedure:
-
In a clean, dry round-bottom flask, dissolve the alkyne-functionalized oxadiazolone precursor (1 equivalent) and BODIPY™ FL Azide (1.2 equivalents) in a 1:1 mixture of DMF and deionized water.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.1 equivalents) and THPTA (0.5 equivalents) in deionized water.
-
In another vial, prepare a fresh solution of sodium ascorbate (1.5 equivalents) in deionized water.
-
To the stirred solution of the alkyne and azide, add the copper/THPTA solution followed by the sodium ascorbate solution.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with a saturated aqueous solution of EDTA and extract with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
Purification of this compound
1. Flash Column Chromatography:
-
The crude product is first purified by flash column chromatography on silica gel.
-
A gradient elution system, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane/ethyl acetate (B1210297) gradient followed by a DCM/methanol gradient), is used to separate the desired product from unreacted starting materials and byproducts.
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
2. High-Performance Liquid Chromatography (HPLC):
-
For achieving high purity required for biological assays, the product obtained from column chromatography is further purified by reverse-phase HPLC.
-
A C18 column is typically used with a gradient of water and acetonitrile (B52724) (both often containing 0.1% trifluoroacetic acid or formic acid) as the mobile phase.
-
The fraction corresponding to the this compound peak is collected.
-
The solvent is removed under reduced pressure (lyophilization is preferred if the product is in an aqueous solution) to yield the final pure product.
3. Characterization:
-
The identity and purity of the final product should be confirmed by analytical techniques such as:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
-
Analytical HPLC: To determine the final purity.
-
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for its use.
Caption: Mechanism of this compound action in S. aureus.
Caption: Experimental workflow for using this compound.
References
Application Notes and Protocols for Studying FphE Activity in Live Bacteria Using JJ-OX-007
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus is a major human pathogen responsible for a wide range of infections. The development of tools for the specific detection and imaging of S. aureus is crucial for clinical diagnostics and the development of new therapeutic strategies. FphE (Fluorophosphonate-binding hydrolase E) is a serine hydrolase that is uniquely expressed in S. aureus, making it an ideal biomarker for this pathogen.[1][2][3] JJ-OX-007 is a novel, fluorescently-labeled activity-based probe (ABP) designed to covalently and irreversibly bind to the active site serine of FphE.[4] This covalent modification allows for the direct, real-time visualization of FphE activity within live S. aureus cells, providing a powerful tool for studying bacterial physiology and for high-throughput screening of potential FphE inhibitors.[1][4]
This compound is composed of three key moieties: an oxadiazolone electrophile that serves as the "warhead" for covalent modification of the FphE active site, a linker, and a BODIPY fluorophore for detection.[4] The probe exhibits high selectivity for FphE in live S. aureus and has been shown to be non-toxic at effective concentrations, making it suitable for a variety of in vitro and in vivo applications.[4]
These application notes provide detailed protocols for using this compound to label and visualize FphE activity in live S. aureus cultures using two primary methods: in-gel fluorescence analysis and confocal microscopy.
Data Presentation
Table 1: Properties of the this compound Probe
| Property | Description | Reference |
| Target Enzyme | FphE (Serine Hydrolase) | [1][4] |
| Organism | Staphylococcus aureus | [1][4] |
| Probe Type | Activity-Based Probe (ABP) | [4] |
| Warhead | Oxadiazolone | [4] |
| Fluorophore | BODIPY FL | [4] |
| Excitation (max) | ~503 nm | |
| Emission (max) | ~512 nm | |
| Mechanism | Irreversible covalent modification of active site Serine | [1][4] |
Table 2: Recommended Working Concentrations for this compound
| Application | Bacterial Strain | Recommended Concentration | Incubation Time & Temperature | Reference |
| In-gel Fluorescence | S. aureus USA300 | 25 - 100 nM | 2 hours at 37°C | [4] |
| Confocal Microscopy | S. aureus USA300 | 100 nM | 2 hours at 37°C | [4] |
Experimental Protocols
Protocol 1: In-Gel Fluorescence Analysis of FphE Activity in Live S. aureus
This protocol details the labeling of FphE in live bacterial cultures with this compound, followed by cell lysis and visualization of the labeled enzyme by SDS-PAGE and in-gel fluorescence scanning.
Materials and Reagents:
-
S. aureus strain (e.g., USA300 Wild-Type)
-
S. aureus fphE transposon mutant (fphE::Tn) as a negative control
-
Tryptic Soy Broth (TSB)
-
This compound probe (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Glass beads or sonicator for cell lysis
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
Fluorescence gel scanner
-
Coomassie Brilliant Blue stain
Experimental Workflow:
Procedure:
-
Bacterial Culture: Inoculate TSB with single colonies of S. aureus WT and fphE::Tn strains. Grow overnight at 37°C with shaking. The next day, dilute the overnight cultures into fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.6).
-
Live Cell Labeling: Add this compound to the bacterial cultures at the desired final concentrations (e.g., a titration from 25 nM to 100 nM). Include a DMSO-only vehicle control. Incubate the cultures for 2 hours at 37°C with shaking.
-
Cell Harvesting: Transfer the cultures to microcentrifuge tubes and pellet the bacteria by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Washing: Discard the supernatant and wash the cell pellets once with ice-cold PBS to remove unbound probe.
-
Cell Lysis: Resuspend the pellets in ice-cold Lysis Buffer. Lyse the cells using a bead beater with glass beads or a sonicator on ice. Ensure lysis is complete.
-
Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris. Transfer the supernatant (clarified lysate) to fresh tubes.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the lysates to the same protein concentration. Add 4x Laemmli sample buffer and boil for 5 minutes. Load equal amounts of total protein (e.g., 7 µg) per lane on an SDS-PAGE gel.[4]
-
Fluorescence Scanning: After electrophoresis, visualize the fluorescently labeled proteins by scanning the gel on a fluorescence imager using settings appropriate for BODIPY FL (Excitation: ~488 nm, Emission: ~520 nm). A fluorescent band corresponding to the molecular weight of FphE (~31 kDa) should be visible in the WT lanes and absent in the fphE::Tn lanes.
-
Loading Control: After scanning, stain the gel with Coomassie Brilliant Blue to visualize the total protein profile and confirm equal loading across all lanes.
Protocol 2: Confocal Microscopy of FphE Activity in Live S. aureus
This protocol describes the use of this compound for fluorescent imaging of FphE activity in individual, live S. aureus cells.
Materials and Reagents:
-
S. aureus strain (e.g., USA300 WT and fphE::Tn mutant)
-
Tryptic Soy Broth (TSB)
-
This compound probe (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Glass bottom culture dishes or microscope slides
-
Confocal microscope with appropriate laser lines and filters
Experimental Workflow:
Procedure:
-
Bacterial Culture and Labeling: Grow and label the S. aureus WT and fphE::Tn cultures with 100 nM this compound as described in Protocol 1, steps 1 and 2.
-
Sample Preparation for Microscopy:
-
Prepare a 1.5% agarose pad by melting agarose in PBS and pipetting a small volume onto a microscope slide, then pressing another slide on top to create a flat surface.
-
Take a small aliquot (e.g., 5-10 µL) from the labeled bacterial culture.
-
Pellet the cells by gentle centrifugation (e.g., 3,000 x g for 5 minutes).
-
Wash the cells once with PBS to remove excess probe and reduce background fluorescence.
-
Resuspend the cell pellet in a small volume of PBS.
-
-
Mounting: Pipette a small volume (e.g., 1-2 µL) of the washed cell suspension onto the agarose pad. Allow the liquid to absorb slightly, then cover with a coverslip. Alternatively, add the cell suspension directly to a glass-bottom imaging dish.
-
Confocal Microscopy:
-
Place the slide or dish on the stage of a confocal microscope.
-
Locate the cells using brightfield or differential interference contrast (DIC) imaging.
-
Acquire fluorescent images using a laser line and emission filter suitable for BODIPY FL (e.g., 488 nm excitation, 500-550 nm emission).
-
Image both the WT and fphE::Tn strains using identical acquisition settings.
-
-
Image Analysis: Analyze the images to observe the localization and intensity of the fluorescent signal. WT S. aureus should exhibit a clear fluorescent signal, while the fphE::Tn mutant should show minimal to no fluorescence, confirming the probe's specificity for FphE.
Mechanism of Action
This compound functions as an activity-based probe that targets the catalytic serine residue within the active site of FphE. The oxadiazolone warhead is an electrophilic group that is attacked by the nucleophilic serine, leading to the formation of a stable, irreversible covalent bond. This labeling event is dependent on the catalytic activity of the enzyme. The attached BODIPY fluorophore then allows for the detection and quantification of the active FphE population.
References
- 1. Development of Oxadiazolone Activity-Based Probes Targeting FphE for Specific Detection of Staphylococcus aureus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Oxadiazolone Activity-Based Probes Targeting FphE for Specific Detection of S. aureus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. med.stanford.edu [med.stanford.edu]
Troubleshooting & Optimization
How to improve JJ-OX-007 signal-to-noise ratio in fluorescence microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the JJ-OX-007 fluorescent probe in microscopy applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorescently labeled activity-based probe (ABP) designed for the selective detection of Staphylococcus aureus (S. aureus) infections. It specifically targets the FphE enzyme in live S. aureus cells, enabling visualization via fluorescence microscopy.[1][2]
Q2: What are the recommended general guidelines for using this compound?
Based on published research, a general starting point for labeling live S. aureus is to treat the cells with this compound at 37°C for 2 hours.[1] However, optimal conditions such as probe concentration and incubation time may vary depending on the specific experimental setup and should be determined empirically.
Q3: I am observing a weak fluorescent signal. How can I improve it?
A weak signal can be due to several factors. Consider the following troubleshooting steps:
-
Optimize Probe Concentration: The concentration of this compound may be too low. Perform a concentration titration to find the optimal balance between signal strength and background noise.
-
Increase Incubation Time: Extending the incubation period may allow for more extensive labeling of the target enzyme.
-
Check Cell Health: Ensure that the S. aureus cells are viable and metabolically active, as the probe's mechanism relies on enzymatic activity.
-
Microscope Settings: Adjust the microscope's laser power, exposure time, and detector gain. Be mindful that increasing these parameters can also increase background and photobleaching.
Q4: My images have high background fluorescence. What can I do to reduce it?
High background can obscure your signal and reduce the overall quality of your images. Here are some common causes and solutions:
-
Excess Probe Concentration: Using too much this compound can lead to non-specific binding and high background. Reduce the probe concentration.
-
Inadequate Washing: Ensure thorough washing steps after incubation with the probe to remove any unbound molecules. Using a mild detergent like Tween-20 in the wash buffer can be beneficial.[3]
-
Autofluorescence: Biological samples can exhibit natural fluorescence (autofluorescence). To check for this, image an unstained control sample under the same conditions. If autofluorescence is an issue, consider using a different imaging channel if possible.[4]
-
Media and Imaging Buffer: Phenol red and other components in cell culture media can be fluorescent. For live-cell imaging, it is best to use an optically clear, buffered saline solution or a specialized low-background imaging medium.[5]
Q5: How can I minimize photobleaching of the this compound probe?
Photobleaching is the light-induced destruction of a fluorophore, leading to signal loss. To mitigate this:
-
Reduce Excitation Light Intensity: Use the lowest laser power that provides an adequate signal.
-
Minimize Exposure Time: Keep the camera exposure time as short as possible.
-
Use Antifade Reagents: For fixed samples, incorporate an antifade mounting medium.
-
Limit Light Exposure: Use the microscope's shutter to block the excitation light path when not actively acquiring images.[6]
Quantitative Data
| Fluorophore Class | Typical Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Typical Quantum Yield (Φ) | Relative Brightness (ε x Φ) |
| Fluorescein (FITC) | ~75,000 | ~0.90 | ~67,500 |
| Rhodamine (TRITC) | ~85,000 | ~0.20 | ~17,000 |
| Cyanine 3 (Cy3) | ~150,000 | ~0.15 | ~22,500 |
| Cyanine 5 (Cy5) | ~250,000 | ~0.20 | ~50,000 |
| BODIPY Dyes | ~70,000 - 90,000 | ~0.60 - 0.99 | ~42,000 - 89,100 |
| Alexa Fluor 488 | ~71,000 | ~0.92 | ~65,320 |
Note: The values for BODIPY dyes are a general range and the specific characteristics of the dye within this compound may vary.
Experimental Protocols
Protocol 1: General Staining of Live S. aureus with this compound
-
Cell Preparation: Culture S. aureus to the desired growth phase.
-
Probe Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Labeling:
-
Resuspend the bacterial cells in an appropriate buffer or medium.
-
Add the this compound probe to the cell suspension at the desired final concentration. A starting point is to perform a titration from 1 µM to 10 µM.
-
Incubate the cells at 37°C for 2 hours.[1]
-
-
Washing:
-
Pellet the cells by centrifugation.
-
Remove the supernatant containing the unbound probe.
-
Resuspend the cell pellet in fresh, pre-warmed buffer.
-
Repeat the wash step 2-3 times to minimize background fluorescence.
-
-
Imaging:
-
Resuspend the final cell pellet in an imaging buffer suitable for fluorescence microscopy.
-
Mount the sample on a microscope slide or imaging dish.
-
Proceed with imaging using appropriate filter sets for the BODIPY-TMR fluorophore (typically excited around 543 nm and emission collected around 570 nm, but this should be optimized).
-
Visual Troubleshooting Guides
Below are diagrams illustrating key concepts and workflows for improving the signal-to-noise ratio.
Caption: Workflow for troubleshooting a weak fluorescent signal.
Caption: Workflow for reducing high background fluorescence.
Caption: Strategies to minimize photobleaching during fluorescence imaging.
References
Reducing background fluorescence in JJ-OX-007 imaging experiments
Welcome to the technical support center for the novel near-infrared (NIR) fluorescent probe, JJ-OX-007. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize imaging experiments and effectively reduce background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
A: this compound is a high-performance, near-infrared (NIR) fluorescent probe designed for exceptional brightness and photostability. Its operation in the NIR spectrum is advantageous for deep tissue imaging and minimizing interference from biological autofluorescence, which is typically found at shorter wavelengths.[1][2][3]
| Property | Wavelength (nm) |
| Maximum Excitation | 750 |
| Maximum Emission | 780 |
Q2: What are the primary sources of background fluorescence in my this compound experiments?
A: High background can obscure your signal and complicate data analysis. The main sources include:
-
Autofluorescence: Endogenous fluorescence from cellular components like flavins, NADH, collagen, and elastin.[1][3] This is less of an issue in the NIR spectrum but can still be a factor in certain tissues.
-
Non-Specific Binding: The probe may bind to unintended cellular structures or components of the extracellular matrix.[4][5]
-
Unbound Probe: Residual this compound probe that was not adequately washed away after staining.[4]
-
Imaging Medium and Vessel: Phenol (B47542) red in culture media and plastic-bottom imaging dishes are common sources of extrinsic fluorescence.[4]
Q3: How can I minimize autofluorescence when using this compound?
A: While this compound is designed to circumvent the most common sources of autofluorescence (which are more prominent in the blue-green spectrum), residual background from sources like lipofuscin can still occur.[1][6]
-
Use an Unstained Control: Always image an unstained sample under the same conditions to determine the baseline level of autofluorescence.[1][7]
-
Perfusion: For tissue samples, perfuse with PBS before fixation to remove red blood cells, which can be a source of autofluorescence.[2][3]
-
Chemical Quenching: Reagents like Sudan Black B can reduce lipofuscin-based autofluorescence.[2][8] However, always test for compatibility with your specific protocol.
-
Photobleaching: Before staining, you can intentionally photobleach the sample with a high-intensity light source to reduce background autofluorescence.[1][9]
Q4: What is the recommended blocking buffer for reducing non-specific binding?
A: A proper blocking step is crucial. We recommend using a high-quality, IgG-free Bovine Serum Albumin (BSA) or normal serum from the same species as your secondary antibody (if applicable).[5][10] Using serum from a different species can lead to cross-reactivity and increased background.[10][11]
| Blocking Agent | Recommended Concentration | Incubation Time |
| Normal Serum | 5-10% in PBS | 60 minutes at RT |
| Bovine Serum Albumin (BSA) | 1-5% in PBS | 60 minutes at RT |
Note: For applications involving phospho-specific antibodies, avoid using milk-based blockers as they contain phosphoproteins that can cause high background.[12]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: High Background Fluorescence Across the Entire Image
High, uniform background can significantly decrease your signal-to-noise ratio, making it difficult to detect your target.
Potential Causes & Solutions
| Cause | Solution |
| Probe Concentration Too High | Titrate the this compound concentration to find the optimal balance between signal and background. Start with the recommended concentration and test several dilutions below and above it.[4][13] |
| Inadequate Washing | Increase the number and duration of wash steps after probe incubation. Using a buffer like PBS with a mild, non-ionic detergent (e.g., 0.05% Tween-20) can help remove unbound probe more effectively.[14] |
| Fluorescent Imaging Medium | Image cells in an optically clear, phenol red-free medium or a specialized fluorescence imaging buffer.[4] Standard culture media can contribute significantly to background. |
| Imaging Vessel | Use glass-bottom dishes or plates instead of standard plastic ones, which are known to autofluoresce.[1][4] |
Workflow for Diagnosing High Background
This diagram outlines a logical sequence for troubleshooting high background issues.
Problem 2: Signal Bleed-Through or Contamination from Other Fluorophores
When performing multi-color imaging, the emission spectrum of one fluorophore can spill into the detection channel of another.
Potential Causes & Solutions
-
Spectral Overlap: The emission spectra of the fluorophores being used are too close to each other.
-
Incorrect Filter Selection: The bandpass filters on the microscope are not narrow enough to isolate the signal from this compound.
Recommended Solution: Spectral Unmixing
Spectral unmixing is a computational technique used to separate the signals from multiple fluorophores within a single image.[15][16][17] This is highly effective when there is significant spectral overlap that cannot be resolved by hardware alone.
Experimental Protocols
Protocol 1: Optimal Staining and Washing for this compound
This protocol is designed to maximize the signal-to-noise ratio by ensuring specific binding and thorough removal of unbound probe.
-
Cell Preparation: Culture and treat cells as required by your experimental design on glass-bottom imaging dishes.
-
Fixation (Optional, for fixed-cell imaging):
-
Permeabilization (Optional, for intracellular targets):
-
Incubate cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate with a blocking buffer (e.g., 3% IgG-free BSA in PBS) for 1 hour at room temperature to reduce non-specific binding.[5]
-
-
This compound Staining:
-
Dilute the this compound probe to its optimal working concentration (determined by titration) in a fresh blocking buffer.
-
Remove the blocking buffer from the cells and add the this compound staining solution.
-
Incubate for the recommended time (e.g., 30-60 minutes) at room temperature, protected from light.
-
-
Washing:
-
Imaging:
-
Replace the final wash buffer with a phenol red-free imaging medium (e.g., FluoroBrite™ DMEM).[4]
-
Proceed with imaging using appropriate NIR laser lines and emission filters (e.g., Excitation: 750 nm, Emission: 770-800 nm).
-
Protocol 2: Preparing Samples for Spectral Unmixing
Accurate spectral unmixing requires clean reference spectra for each fluorescent component in your sample.
-
Prepare Single-Stained Controls: For each fluorophore in your experiment (including this compound), prepare a separate sample stained with only that single fluorophore.
-
Prepare an Unstained Control: Prepare a sample that has undergone all the same preparation steps (fixation, permeabilization, etc.) but without the addition of any fluorescent probes. This sample will provide the reference spectrum for autofluorescence.[7]
-
Acquire Reference Spectra (Lambda Stack):
-
For each control sample (single-stained and unstained), acquire a lambda stack (also known as a spectral scan or z-stack). This involves capturing a series of images of the same field of view across a range of emission wavelengths.
-
Use the exact same microscope settings (laser power, gain, pinhole size) for acquiring the reference spectra as you will for your experimental multi-color sample.
-
-
Acquire Experimental Data: Acquire a lambda stack of your fully stained experimental sample containing all fluorophores.
-
Perform Unmixing: Use the unmixing function in your microscope's software (e.g., ZEN, LAS X) or an external program like ImageJ/Fiji.[16]
-
Load the reference spectra for each fluorophore and the autofluorescence.
-
Apply the unmixing algorithm to your experimental data to generate cleanly separated channels.
-
References
- 1. microscopyfocus.com [microscopyfocus.com]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 5. biotium.com [biotium.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 9. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 11. qedbio.com [qedbio.com]
- 12. youtube.com [youtube.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. sinobiological.com [sinobiological.com]
- 15. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. imagej.net [imagej.net]
- 17. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
Troubleshooting weak or no signal with JJ-OX-007 probe
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using the JJ-OX-007 probe in their experiments.
Troubleshooting Guide: Weak or No Signal with this compound Probe
A weak or absent fluorescent signal when using the this compound probe can arise from various factors related to the experimental setup, reagents, or instrumentation. This guide provides a systematic approach to identifying and resolving common issues.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting weak or no fluorescence signal with the this compound probe.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any fluorescent signal after labeling S. aureus with the this compound probe. What are the most common causes?
A1: A complete lack of signal can be due to several critical factors:
-
Incorrect Bacterial Strain: The this compound probe is highly specific for the FphE serine hydrolase, which is unique to Staphylococcus aureus. Ensure you are using an S. aureus strain known to express FphE. Strains with mutations or deletions in the fphE gene will not be labeled.[1][2]
-
Probe Degradation: Improper storage or handling can lead to the degradation of the fluorescent dye or the reactive oxadiazolone warhead. The probe should be stored at -20°C, protected from light, and repeated freeze-thaw cycles should be avoided.
-
Inactive Bacteria: The probe labels active FphE. Ensure your bacterial culture is viable and in a metabolic state where FphE is expressed.
-
Incorrect Microscope Filter Sets: The this compound probe is conjugated to a BODIPY dye. Verify that the excitation and emission filters on your microscope are appropriate for this fluorophore.
Q2: My fluorescent signal is very weak. How can I improve the signal intensity?
A2: Weak signal can often be resolved by optimizing the experimental protocol:
-
Probe Concentration: The optimal concentration of the this compound probe may vary depending on the bacterial strain and experimental conditions. A titration of the probe concentration is recommended to find the optimal balance between signal and background.
-
Incubation Time and Temperature: Ensure that the incubation time and temperature are sufficient for the probe to react with its target. A typical starting point is a 2-hour incubation at 37°C.[1][2]
-
Cell Density: A low density of bacteria will result in a weak overall signal. Ensure you have a sufficient number of cells in your sample.
-
Imaging Parameters: Increase the exposure time or gain on your microscope to enhance signal detection. However, be mindful of potential photobleaching.
Q3: I am observing high background fluorescence. What can I do to reduce it?
A3: High background can obscure the specific signal from the labeled bacteria. Consider the following to reduce background:
-
Inadequate Washing: Insufficient washing after the labeling step can leave unbound probe in the sample, contributing to high background. Optimize your washing protocol to ensure all unbound probe is removed.
-
Probe Concentration Too High: Using an excessively high concentration of the probe can lead to non-specific binding and increased background fluorescence.
-
Autofluorescence: Some media components or the bacteria themselves can exhibit autofluorescence. Image an unlabeled control sample to assess the level of autofluorescence and, if necessary, use appropriate background subtraction techniques.
Q4: Can the this compound probe be used to label other bacterial species?
A4: The this compound probe is designed to be highly selective for the FphE enzyme in S. aureus. It is not expected to label other bacterial species that lack this specific serine hydrolase.[2]
Experimental Protocols
Protocol 1: Live Staphylococcus aureus Labeling for Fluorescence Microscopy
This protocol provides a general procedure for labeling live S. aureus with the this compound probe for subsequent analysis by fluorescence microscopy.
Materials:
-
This compound probe stock solution (e.g., 1 mM in DMSO)
-
Mid-log phase culture of S. aureus in appropriate growth medium (e.g., TSB)
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets for BODIPY dye
Procedure:
-
Bacterial Culture: Grow S. aureus to the mid-logarithmic phase of growth.
-
Harvesting: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Washing: Resuspend the bacterial pellet in PBS and centrifuge again. Repeat this washing step twice to remove any residual media.
-
Resuspension: Resuspend the washed bacterial pellet in PBS to the desired cell density.
-
Probe Incubation: Add the this compound probe to the bacterial suspension to the final desired concentration (e.g., 100 nM). A concentration range should be tested to determine the optimal condition.
-
Incubation: Incubate the mixture for 2 hours at 37°C, protected from light.[1][2]
-
Washing: After incubation, wash the cells three times with PBS to remove any unbound probe.
-
Imaging: Resuspend the final bacterial pellet in a small volume of PBS, mount on a microscope slide, and image using a fluorescence microscope with the appropriate filter sets.
Protocol 2: In-gel Fluorescence Analysis of Labeled S. aureus
This protocol describes the labeling of live S. aureus and subsequent analysis of the labeled proteins by SDS-PAGE and in-gel fluorescence scanning.
Materials:
-
This compound probe stock solution
-
S. aureus culture (wild-type and potentially an fphE mutant as a negative control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE loading buffer
-
Equipment for SDS-PAGE
-
In-gel fluorescence scanner
Procedure:
-
Bacterial Labeling: Label live S. aureus cells with varying concentrations of the this compound probe as described in Protocol 1 (steps 1-6).
-
Cell Lysis: After labeling, wash the cells with PBS and then lyse the cells using a suitable lysis buffer and mechanical disruption (e.g., bead beating or sonication).
-
Protein Quantification: Determine the total protein concentration of the cell lysates.
-
Sample Preparation: Mix a standardized amount of total protein (e.g., 7 µg) with SDS-PAGE loading buffer.[1]
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
In-gel Fluorescence Scanning: Scan the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for the BODIPY dye to visualize the fluorescently labeled proteins.
Quantitative Data Summary
The following table summarizes representative quantitative data for the this compound probe from published studies.
| Parameter | Value | Experimental Context | Reference |
| Optimal In Vitro Concentration | 100 nM | Confocal microscopy of S. aureus USA300-GFP | [1] |
| In Vivo Fluorescence Ratio | ~2-fold increase | Ratio of fluorescence at the infected site versus a non-infected site in a mouse model, 2-8 hours post-injection. | [1] |
Signaling Pathway and Experimental Workflow Diagrams
FphE-Mediated Signaling in S. aureus Biofilm Formation
Caption: The role of FphE in S. aureus biofilm formation and its covalent modification by the this compound probe.
This compound Experimental Workflow
Caption: A generalized experimental workflow for labeling S. aureus with the this compound probe for downstream analysis.
References
Optimizing fixation and permeabilization for JJ-OX-007 staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize fixation and permeabilization for the immunofluorescent staining of JJ-OX-007, a probe for the detection of Staphylococcus aureus.[1]
Troubleshooting Guide
Effective staining of this compound is critically dependent on proper sample preparation. The following table summarizes common issues, their potential causes related to fixation and permeabilization, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Inadequate Fixation: The fixation method may not be suitable for retaining this compound within the cell or preserving its target's structure.[2][3][4] | Try alternative fixation methods. If using paraformaldehyde (PFA), consider optimizing the concentration (e.g., 2-4%) and incubation time (e.g., 10-20 minutes).[5] For some targets, cold methanol (B129727) fixation can be a better alternative.[5][6][7] |
| Insufficient Permeabilization: The permeabilization agent may not be creating pores large enough for the detection reagents to access the intracellular target of this compound.[2][4][8] | If using a mild detergent like Saponin, switch to a more stringent one like Triton X-100 or Tween-20.[9][10] Optimize the concentration (e.g., 0.1-0.5% Triton X-100) and incubation time (e.g., 10-15 minutes).[11][12][13] | |
| Over-fixation: Excessive cross-linking with PFA can mask the epitope that the detection antibody is supposed to recognize.[2][4][14] | Reduce the PFA concentration or the fixation time. Antigen retrieval techniques may be necessary to unmask the epitope.[4][14] | |
| High Background | Inappropriate Fixative: Some fixatives can cause autofluorescence, leading to high background signal.[15] | If using glutaraldehyde, consider switching to PFA. Ensure that the PFA solution is freshly prepared.[15] |
| Excessive Permeabilization: Over-permeabilization can damage cell membranes and lead to non-specific binding of antibodies.[2] | Reduce the concentration of the permeabilizing agent or the incubation time. Consider using a milder detergent like Saponin.[9][13] | |
| Cellular Autofluorescence: Some cell types naturally exhibit autofluorescence. | Use a blocking buffer containing serum from the same species as the secondary antibody to reduce non-specific binding.[15] Consider using a mounting medium with an anti-fade reagent.[15] | |
| Altered Cellular Morphology | Harsh Fixation/Permeabilization: Organic solvents like methanol and acetone (B3395972) can alter cellular structure.[10] | PFA fixation generally preserves morphology better than organic solvents.[10] If using methanol, ensure it is ice-cold and the incubation time is minimal.[5][6] |
| Drying of the Sample: Allowing the sample to dry out at any stage of the staining process can severely damage cell structure.[2] | Ensure the sample remains covered in buffer throughout the entire procedure.[2][15] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for fixation and permeabilization for this compound staining?
A1: A good starting point for many immunofluorescence applications is fixation with 4% paraformaldehyde (PFA) for 15 minutes at room temperature, followed by permeabilization with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes.[5][11][12] However, the optimal conditions will depend on the cell type and the specific subcellular localization of the this compound target.
Q2: When should I choose methanol fixation over PFA fixation?
A2: Methanol fixation can be a good choice when dealing with epitopes that are sensitive to aldehyde cross-linking.[10][16] It also simultaneously fixes and permeabilizes the cells, which can streamline the protocol.[5] However, it can be harsh on cellular morphology and may not be suitable for all targets.[10]
Q3: What is the difference between Triton X-100 and Saponin for permeabilization?
A3: Triton X-100 is a non-ionic detergent that creates relatively large pores in cellular membranes, making it effective for accessing nuclear and other intracellular antigens.[9][10] Saponin is a milder detergent that selectively interacts with cholesterol in the plasma membrane, creating smaller pores and often preserving membrane integrity better than Triton X-100.[9][10] Saponin may be a good choice if the target of this compound is located in the cytoplasm and you want to minimize the extraction of membrane-associated proteins.[9]
Q4: Can I combine PFA fixation with methanol permeabilization?
A4: Yes, this is a common strategy that combines the good morphological preservation of PFA fixation with the permeabilizing properties of methanol.[5] After fixing with PFA and washing, you can incubate the cells with ice-cold methanol for 5-10 minutes.[5]
Q5: How can I be sure my staining is specific to this compound?
A5: Proper controls are essential. You should include a negative control (cells not treated with this compound) to assess background fluorescence. Additionally, if using an antibody for detection, a secondary antibody-only control should be included to check for non-specific binding of the secondary antibody.[15]
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation and Triton X-100 Permeabilization
This protocol is a standard starting point for immunofluorescence staining.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary Antibody against this compound target (if applicable)
-
Fluorophore-conjugated Secondary Antibody (if applicable)
-
Mounting Medium with DAPI
Procedure:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
Permeabilize cells with 0.25% Triton X-100 for 10 minutes at room temperature.[12]
-
Wash cells three times with PBS for 5 minutes each.
-
Block non-specific binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Incubate with primary antibody diluted in Blocking Buffer overnight at 4°C.
-
Wash cells three times with PBS for 5 minutes each.
-
Incubate with fluorophore-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS for 5 minutes each, protected from light.
-
Mount coverslips onto microscope slides using Mounting Medium with DAPI.
-
Image with a fluorescence microscope.
Protocol 2: Cold Methanol Fixation and Permeabilization
This protocol is an alternative for targets sensitive to PFA.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 100% Methanol
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary Antibody against this compound target (if applicable)
-
Fluorophore-conjugated Secondary Antibody (if applicable)
-
Mounting Medium with DAPI
Procedure:
-
Wash cells twice with PBS.
-
Fix and permeabilize cells with ice-cold 100% methanol for 10 minutes at -20°C.[5][6]
-
Wash cells three times with PBS for 5 minutes each.
-
Proceed with the blocking and antibody incubation steps as described in Protocol 1 (steps 6-12).
Visualizations
Caption: Troubleshooting workflow for suboptimal this compound staining.
Caption: Decision flowchart for selecting a fixation and permeabilization method.
References
- 1. med.stanford.edu [med.stanford.edu]
- 2. IF Troubleshooting | Proteintech Group [ptglab.com]
- 3. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. usbio.net [usbio.net]
- 6. Immunofluorescence Microscopy Protocol with Methanol Fixed Cells [protocols.io]
- 7. Optimized Protocol of Methanol Treatment for Immunofluorescent Staining in Fixed Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. ptglab.com [ptglab.com]
- 12. cedarlanelabs.com [cedarlanelabs.com]
- 13. Intracellular Flow Cytometry Staining Protocol | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 14. hycultbiotech.com [hycultbiotech.com]
- 15. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. blog.cellsignal.com [blog.cellsignal.com]
Technical Support Center: Managing Potential Off-Target Effects of JJ-OX-007 in Mammalian Cells
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to handle potential off-target effects of the chemical probe JJ-OX-007 when used in mammalian cells. Given that this compound was initially developed as a fluorescent activity-based probe for the FphE enzyme in Staphylococcus aureus, its activity and selectivity in a mammalian system are largely uncharacterized and require careful evaluation.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why should I be concerned about off-target effects in mammalian cells?
A1: this compound is a fluorescently labeled activity-based probe built upon an oxadiazolone scaffold.[1] It was designed to covalently bind to the active site of the FphE serine hydrolase in S. aureus.[1] When repurposing a chemical probe for a different biological system, such as using a bacterial probe in mammalian cells, it is crucial to assume that off-target interactions may occur. The cellular environment of mammalian cells is vastly different from bacteria, with a distinct proteome that may contain proteins susceptible to binding with this compound. Preliminary data in HEK293T cell lysates indicated weak labeling of a few proteins by this compound, underscoring the potential for off-target engagement.[1]
Q2: We are observing an unexpected phenotype in our mammalian cell line after treatment with this compound. How can we determine if this is an off-target effect?
A2: Observing an unexpected phenotype is a primary indicator of potential off-target activity. A systematic approach is necessary to distinguish between on-target and off-target effects. The recommended workflow involves a multi-pronged approach combining computational prediction, biochemical screening, and in-cell validation methods.
Q3: What are the initial steps to investigate a suspected off-target effect?
A3: Begin by establishing a clear dose-response relationship for both the intended on-target effect (if any is hypothesized in mammalian cells) and the observed phenotype. A significant divergence in the EC50/IC50 values for these two effects suggests that they may be mediated by different molecular targets. Additionally, consider using a structurally related but inactive control compound if available. This can help differentiate between effects caused by the specific chemical scaffold of this compound and non-specific cellular stress.
Troubleshooting Guides
Issue 1: Discrepancy between Expected and Observed Cellular Activity
Possible Cause: The observed cellular phenotype is due to this compound binding to one or more unintended proteins in mammalian cells.
Troubleshooting Workflow:
References
Technical Support Center: Cell Viability Assessment after Labeling with JJ-OX-007
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing cell viability following labeling with the fluorescent probe JJ-OX-007.
General Information about this compound
This compound is a fluorescently labeled activity-based probe. Its primary documented application is for the selective labeling of the FphE protein in live Staphylococcus aureus (S. aureus) cells.[1] An important characteristic of this compound is that it has been shown to be non-toxic to S. aureus, not inhibiting bacterial growth at concentrations up to 8 μg/mL (9.4 μM).[1] This suggests that at appropriate concentrations for its intended use, the probe itself is not expected to be a primary cause of cell death.
However, assessing cell viability is a crucial control experiment to ensure that observed cellular effects are due to the experimental conditions under investigation and not due to unintended cytotoxicity from the labeling procedure or the probe itself, especially if used in different cell types or under different conditions than those published.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be toxic to my cells?
A1: For S. aureus, this compound has been demonstrated to be non-cytotoxic at effective labeling concentrations.[1] If you are using this compound in other cell types (e.g., mammalian cells), its cytotoxic potential is likely unknown. Therefore, it is essential to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
Q2: What are the most common reasons for decreased cell viability after labeling with this compound?
A2: While this compound itself may be non-toxic, several factors in the experimental workflow can lead to decreased cell viability:
-
High Probe Concentration: Using a concentration of this compound that is too high for your specific cell type.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Extended Incubation Times: Prolonged exposure to the probe or solvent, even at low concentrations, can induce stress and cell death.
-
Sub-optimal Cell Health: Using cells that are not in a healthy, logarithmic growth phase can make them more susceptible to stress from the labeling procedure.[2]
-
Repeated Centrifugation/Washing Steps: Excessive physical manipulation of cells during the labeling and washing process can cause mechanical damage.
Q3: Which cell viability assay should I choose?
A3: The choice of assay depends on your experimental setup, available equipment, and the information you need. A comparison of common assays is provided in Table 1. For fluorescent probes like this compound, it is crucial to consider potential spectral overlap between the probe's fluorescence and the assay's readout.
Q4: How can the fluorescence of this compound interfere with my viability assay?
A4: If you are using a fluorescence-based viability assay (e.g., Calcein-AM/Propidium Iodide, Resazurin), the emission spectrum of this compound could overlap with the emission spectra of the viability dyes. This can lead to false-positive or false-negative results. It is essential to check the excitation and emission spectra of this compound and your chosen viability dyes and use appropriate controls to account for any spectral overlap. When possible, a colorimetric (e.g., MTT, XTT) or luminescent (e.g., ATP-based) assay may be preferable to avoid this issue.[3]
Q5: What controls are essential when assessing viability after labeling?
A5: The following controls are critical for interpreting your results accurately:
-
Unlabeled Cells (Negative Control): To establish a baseline of cell viability.
-
Vehicle-Treated Cells (Solvent Control): Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve this compound. This helps to distinguish between the effect of the probe and its solvent.
-
Positive Control (Induced Cell Death): Cells treated with a known cytotoxic agent (e.g., staurosporine, ethanol) to ensure the viability assay is working correctly.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death in all samples, including unlabeled controls. | Poor initial cell health; Contamination; Harsh cell handling. | Ensure cells are in the logarithmic growth phase with >90% viability before starting the experiment.[2] Use aseptic techniques.[4] Handle cells gently during pipetting and centrifugation. |
| High cell death in this compound labeled and vehicle control samples. | Solvent (e.g., DMSO) toxicity. | Perform a dose-response experiment to determine the maximum non-toxic concentration of the solvent for your cells. Keep the final solvent concentration below 0.5% (v/v) if possible. |
| High cell death only in this compound labeled samples. | This compound concentration is too high. | Perform a dose-response experiment with this compound to determine the optimal concentration that provides good labeling with minimal impact on viability. |
| Inconsistent or variable viability results between replicates. | Uneven cell seeding; Pipetting errors; Edge effects in multi-well plates. | Ensure a single-cell suspension before seeding. Use proper pipetting techniques.[2] To avoid edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile medium or PBS. |
| Viability assay signal is very low or high, even in controls. | Incorrect assay incubation time; Incorrect wavelength reading; Spectral overlap with this compound. | Optimize the incubation time for the assay with your specific cell type and density.[4][5] Ensure the plate reader is set to the correct wavelengths. Run a "probe only" control (this compound in media without cells) to check for background signal. |
Data Presentation
Table 1: Comparison of Common Cell Viability Assays
| Assay Type | Principle | Detection Method | Advantages | Disadvantages |
| Trypan Blue Exclusion | Live cells with intact membranes exclude the dye.[3][6] | Brightfield Microscopy | Simple, inexpensive, and fast. | Subjective, lower throughput, does not distinguish between apoptotic and necrotic cells.[7] |
| MTT/XTT/WST-1 | Reduction of a tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells.[3][4][8] | Colorimetric (Spectrophotometer) | High throughput, relatively inexpensive. | Endpoint assay; can be influenced by the metabolic state of the cells; MTT requires a solubilization step.[3] |
| Resazurin (B115843) (alamarBlue) | Reduction of non-fluorescent resazurin to fluorescent resorufin (B1680543) by viable cells. | Fluorometric | Highly sensitive, non-toxic, allows for continuous monitoring. | Potential for spectral overlap with other fluorophores. |
| ATP-based Assays | Measurement of ATP, which is present in metabolically active cells, using a luciferase reaction.[8] | Luminescent | Very high sensitivity, fast, suitable for high-throughput screening. | Endpoint assay as it requires cell lysis.[3] |
| Fluorescent Dyes (e.g., Calcein-AM/PI) | Live cells are stained by Calcein-AM (green fluorescence), while dead cells with compromised membranes are stained by Propidium Iodide (PI) (red fluorescence).[3][9] | Flow Cytometry/Fluorescence Microscopy | Provides single-cell data, can distinguish between live, apoptotic, and necrotic populations. | Requires specialized equipment; potential for spectral overlap with this compound. |
Experimental Protocols
Protocol 1: MTT Assay for Adherent Cells
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 10,000 cells/well) and allow them to adhere overnight.[4]
-
Labeling: Remove the culture medium and add fresh medium containing the desired concentration of this compound, the vehicle control, or a positive control. Incubate for the desired labeling period.
-
Washing: Gently remove the labeling medium, wash the cells once with sterile PBS.
-
MTT Incubation: Add 100 µL of fresh culture medium and 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.[5]
-
Solubilization: After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[4][5]
Protocol 2: Propidium Iodide (PI) Staining for Flow Cytometry
-
Cell Preparation: Prepare cells in suspension. For adherent cells, detach them using a gentle method (e.g., TrypLE).
-
Labeling: Incubate the cells with this compound as required by your experimental protocol. Include unlabeled and vehicle-treated controls.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer. Add 5 µL of Propidium Iodide Staining Solution.[9]
-
Incubation: Incubate for 5-15 minutes on ice, protected from light.[9]
-
Analysis: Analyze the samples by flow cytometry immediately (within 1 hour). Exclude dead cells (PI-positive) from the analysis of your this compound-labeled population.
Visualizations
References
- 1. med.stanford.edu [med.stanford.edu]
- 2. youtube.com [youtube.com]
- 3. Ensayos de viabilidad y proliferación celular [sigmaaldrich.com]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Addressing Sources of Error in the Cell Viability Measurement Process | NIST [nist.gov]
- 7. Assessment of Cell Viability with Single-, Dual-, and Multi-Staining Methods Using Image Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 9. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Solving issues with JJ-OX-007 solubility and stability in buffer
Welcome to the technical support center for JJ-OX-007. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this compound in experimental buffers. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this fluorescent activity-based probe in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For optimal solubility and stability, it is recommended to prepare stock solutions of this compound in anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO).[1][2] this compound is an organic small molecule and, like many such compounds, exhibits limited solubility in aqueous solutions alone. A high-concentration stock solution in DMSO (e.g., 10 mM) serves as a stable starting point for further dilutions into your experimental buffers.
Q2: My this compound precipitated when I diluted the DMSO stock solution into my aqueous buffer. What should I do?
A2: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules.[3] This indicates that the compound has exceeded its solubility limit in the final buffer composition. Here are several steps you can take to troubleshoot this issue:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.[3]
-
Optimize the Co-Solvent Concentration: While minimizing the final concentration of DMSO is crucial to avoid solvent-induced artifacts, a slightly higher percentage may be necessary to maintain solubility.[3] Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, but it is essential to perform a vehicle control to confirm this for your specific experimental setup.[1][3]
-
Adjust the Buffer pH: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[3] Experimenting with a range of pH values for your buffer may help to identify an optimal pH for this compound solubility.
-
Use a Different Solvent System: For particularly challenging solubility issues, consider a co-solvent system or the use of excipients like cyclodextrins or surfactants to enhance aqueous solubility.[3]
Q3: How should I store my this compound stock solutions and aliquots?
A3: Proper storage is critical for maintaining the integrity and activity of this compound.[3][4] Stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[1] DMSO is hygroscopic and can absorb moisture from the atmosphere, which can lead to compound degradation over time.[3] If the compound is light-sensitive, protect it from light. Always bring aliquots to room temperature before opening to minimize condensation.[2]
Q4: I am observing inconsistent results in my experiments. Could this be related to the stability of this compound in my assay medium?
A4: Yes, inconsistent results can be a sign of compound instability in the experimental medium.[1] Small molecules can degrade over time in aqueous solutions, leading to a decrease in the effective concentration and, consequently, variable experimental outcomes. To investigate this, you can perform a time-course experiment where you measure the activity or signal from this compound at different time points after its addition to the assay medium. A decrease in signal or activity over time would suggest instability.[3] It is always recommended to prepare fresh dilutions of the inhibitor from the stock solution for each experiment.[1]
Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Buffer
This guide provides a systematic approach to resolving precipitation issues when diluting your this compound DMSO stock solution into an aqueous buffer.
Symptoms:
-
Visible particulate matter or cloudiness in the buffer after adding the this compound stock solution.
-
Inconsistent or lower-than-expected signal in your assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Inconsistent Assay Signal
This guide helps to diagnose and resolve issues of inconsistent signal, which may be related to the stability of this compound.
Symptoms:
-
High variability between replicate wells.
-
Decreasing signal over the course of the experiment.
-
Lack of a clear dose-response relationship.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay signal.
Data Presentation
Table 1: Recommended Solvent Concentrations for this compound Dilution
| Final DMSO Concentration | Recommendation | Cell Type Considerations |
| < 0.1% | Safest range, minimal cytotoxicity expected.[3] | Recommended for primary cells and sensitive cell lines.[3] |
| 0.1% - 0.5% | Generally well-tolerated by most established cell lines.[3] | Always include a vehicle control.[3] |
| > 0.5% - 1.0% | May cause cytotoxicity or off-target effects in some cell lines.[3] | Use with caution and thorough validation. |
| > 1.0% | High risk of cytotoxicity; generally not recommended.[3] | May be used in specific cases with extensive controls. |
Table 2: General Guidelines for Solvent Selection and pH Adjustment
| Parameter | Guideline | Rationale |
| Primary Solvent | 100% DMSO | For creating high-concentration stock solutions of hydrophobic compounds. |
| Aqueous Buffer pH | Test a range (e.g., pH 6.0, 7.4, 8.0) | The solubility of ionizable compounds is often pH-dependent.[3] |
| Co-solvents | Ethanol, PEG, etc. | Can be used in combination with water to improve the solubility of highly insoluble compounds. |
| Excipients | Cyclodextrins, surfactants | Can form complexes with or encapsulate the compound to enhance aqueous solubility.[3] |
Table 3: Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Important Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Keep desiccated to prevent hydration.[3] |
| 4°C | Up to 2 years | Check datasheet for specific recommendations.[3] | |
| In DMSO | -20°C or -80°C | Up to 6 months | Store in small, single-use aliquots to avoid freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Assessment of Kinetic Solubility of this compound in Aqueous Buffer
This protocol provides a general method to assess the kinetic solubility of this compound in an aqueous buffer using nephelometry.[5]
Materials:
-
This compound
-
100% DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well plate
-
Plate reader with nephelometry capabilities
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.
-
Serial Dilution: Create a serial dilution of the stock solution in DMSO.
-
Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer in a 96-well plate. This will create a range of final compound concentrations.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours), protected from light.
-
Measurement: Measure the turbidity of each well using a nephelometer.
-
Data Analysis: Plot the turbidity against the concentration of this compound. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Protocol 2: Assessment of this compound Stability in Assay Medium
This protocol outlines a method to evaluate the stability of this compound in your experimental medium over time.
Materials:
-
This compound DMSO stock solution
-
Assay medium
-
Incubator at the experimental temperature (e.g., 37°C)
-
Detection system for this compound signal (e.g., fluorescence plate reader)
Procedure:
-
Preparation: Prepare a solution of this compound in your assay medium at the final working concentration.
-
Time Points: Aliquot the solution for analysis at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Incubation: Incubate the aliquots at the desired experimental temperature (e.g., 37°C).
-
Measurement: At each time point, measure the signal of this compound using the appropriate detection method.
-
Data Analysis: Plot the signal intensity as a function of time. A significant decrease in signal over time indicates instability of the compound under the tested conditions.
Signaling Pathways and Workflows
Caption: General experimental workflow for using this compound.
References
Technical Support Center: Image Analysis for JJ-OX-007 Fluorescence Quantification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing image analysis techniques for the quantification of JJ-OX-007 fluorescence. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a fluorescently labeled activity-based probe specifically designed for the detection of Staphylococcus aureus (S. aureus). It achieves this selectivity by targeting the FphE enzyme, a serine hydrolase found in S. aureus but absent in many other bacteria and human cells. This makes this compound a valuable tool for imaging S. aureus infections.
Q2: What is the fluorophore conjugated to this compound and what are its spectral properties?
A2: this compound is conjugated to a BODIPY-TMR-X dye. This dye is known for its high fluorescence quantum yield and photostability. The key spectral properties are summarized in the table below.[1][2][3][4]
Q3: Can I use this compound for live-cell imaging?
A3: Yes, this compound is suitable for live-cell imaging of S. aureus. Its high selectivity for the FphE enzyme minimizes off-target effects and cytotoxicity.
Q4: What are the key controls to include in my this compound staining experiment?
A4: To ensure the specificity of your this compound staining, it is crucial to include the following controls:
-
Unstained S. aureus: To assess the level of autofluorescence.
-
fphE mutant S. aureus strain: A strain lacking the FphE enzyme should show significantly reduced or no fluorescence, confirming the probe's target specificity.
-
Other bacterial species: To confirm the selectivity of this compound for S. aureus.
Quantitative Data
The fluorescent properties of the BODIPY-TMR-X dye, the fluorophore component of this compound, are critical for designing imaging experiments and interpreting results.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~544 nm | [1][4][5] |
| Emission Maximum (λem) | ~570 nm | [1][2][4][5] |
| Molar Extinction Coefficient (ε) | ~60,000 cm⁻¹M⁻¹ | [1][4] |
| Fluorescence Quantum Yield (Φ) | ~0.96 | [1] |
| Recommended Laser Line | 532 nm | [2] |
| Common Emission Filter | 585/42 nm | [2] |
Experimental Protocols
Protocol: Staining of S. aureus with this compound and Fluorescence Quantification using ImageJ/Fiji
This protocol outlines the steps for labeling S. aureus with this compound and subsequently quantifying the intracellular fluorescence using the open-source image analysis software ImageJ or Fiji.
Materials:
-
Mid-log phase culture of S. aureus
-
This compound probe
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filters for BODIPY-TMR-X
-
ImageJ/Fiji software
Procedure:
-
Bacterial Culture: Grow S. aureus to mid-log phase in an appropriate culture medium.
-
Harvesting and Washing: Harvest the bacterial cells by centrifugation and wash them twice with PBS to remove any residual medium.
-
Probe Incubation: Resuspend the bacterial pellet in PBS containing the desired concentration of this compound (typically in the low micromolar range). Incubate at 37°C for 1-2 hours.
-
Washing: After incubation, wash the cells twice with PBS to remove any unbound probe.
-
Sample Mounting: Resuspend the final bacterial pellet in a small volume of PBS and mount a small aliquot onto a microscope slide with a coverslip.
-
Image Acquisition:
-
Use a fluorescence microscope equipped with a light source and filter set appropriate for BODIPY-TMR-X (e.g., excitation around 544 nm and emission around 570 nm).
-
Capture images using consistent settings for all samples (e.g., exposure time, gain, and laser power) to allow for accurate comparison.
-
Acquire both fluorescence and brightfield/phase-contrast images to identify the bacterial cells.
-
-
Image Analysis using ImageJ/Fiji:
-
Open Images: Open the fluorescence and corresponding brightfield/phase-contrast images in ImageJ/Fiji.
-
Set Scale: If the pixel size is not automatically imported, set the scale of the image (Analyze > Set Scale).
-
Background Subtraction: Use the rolling ball background subtraction method (Process > Subtract Background) on the fluorescence image to reduce background noise. The rolling ball radius should be set to a value larger than the objects of interest (bacteria).
-
Thresholding:
-
Use the brightfield/phase-contrast image to create a binary mask of the bacteria. This can be done by adjusting the threshold (Image > Adjust > Threshold) to select the bacteria and then creating a binary image (Process > Binary > Make Binary).
-
Alternatively, for well-separated cells in the fluorescence image, you can directly threshold the fluorescence image to identify the stained bacteria.
-
-
Region of Interest (ROI) Selection: Use the "Analyze Particles" function (Analyze > Analyze Particles) on the binary mask to automatically create ROIs around each bacterium.
-
Fluorescence Quantification:
-
Redirect the ROIs from the binary image to the original, background-subtracted fluorescence image.
-
In the "Set Measurements" dialog (Analyze > Set Measurements), select "Mean Gray Value," "Integrated Density," and "Area."
-
Click "Measure" (Analyze > Measure) to obtain the fluorescence intensity values for each bacterium within the ROIs.
-
-
Data Analysis: Export the results to a spreadsheet for further statistical analysis.
-
Troubleshooting Guide
Issue: Weak or No Fluorescence Signal
-
Possible Cause: Insufficient probe concentration.
-
Solution: Increase the concentration of this compound. Perform a titration to find the optimal concentration for your experimental conditions.
-
-
Possible Cause: Short incubation time.
-
Solution: Increase the incubation time to allow for sufficient probe uptake and binding.
-
-
Possible Cause: Incorrect filter set or microscope settings.
-
Possible Cause: Photobleaching.
-
Solution: Minimize the exposure of the sample to the excitation light. Use an anti-fade mounting medium if possible. Acquire images quickly and avoid prolonged focusing on a single field of view.
-
Issue: High Background Fluorescence
-
Possible Cause: Incomplete removal of unbound probe.
-
Solution: Increase the number of washing steps after probe incubation. Ensure thorough resuspension of the cell pellet during each wash.
-
-
Possible Cause: Autofluorescence from the medium or sample holder.
-
Solution: Wash cells thoroughly with PBS before imaging. Use imaging-specific plates or slides with low autofluorescence. Include an unstained control to determine the level of background autofluorescence.
-
-
Possible Cause: Non-specific binding of the probe.
-
Solution: While this compound is highly selective, some non-specific binding can occur. Ensure proper washing and consider including a blocking step with a protein-containing buffer if necessary.
-
Issue: Uneven or Patchy Staining
-
Possible Cause: Bacterial clumping.
-
Solution: Ensure that the bacterial culture is well-dispersed before and during the staining procedure. Gentle vortexing or pipetting can help to break up clumps.
-
-
Possible Cause: Uneven illumination from the microscope.
-
Solution: Ensure the microscope's light source is properly aligned. Use a flat-field correction during image acquisition or post-processing if available.
-
Issue: Difficulty in Segmenting/Identifying Bacteria in Images
-
Possible Cause: Low contrast in brightfield/phase-contrast images.
-
Solution: Optimize the microscope's condenser and aperture settings to improve contrast.
-
-
Possible Cause: Overlapping bacteria.
-
Solution: Prepare a more dilute suspension of bacteria for imaging to ensure individual cells can be resolved.
-
-
Possible Cause: Inconsistent staining intensity between cells.
-
Solution: This can be a biological phenomenon. Ensure your image analysis workflow is robust enough to handle variations in intensity. Consider using adaptive thresholding methods.
-
Visualized Workflows and Pathways
Caption: Experimental workflow for this compound staining and fluorescence quantification.
Caption: Troubleshooting logic for common this compound fluorescence issues.
References
Validation & Comparative
Validating the Specificity of JJ-OX-007 for S. aureus FphE: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Staphylococcus aureus remains a significant threat to public health due to its virulence and increasing antibiotic resistance. The development of tools for the specific detection and imaging of S. aureus infections is crucial for rapid diagnosis and effective treatment. This guide provides a detailed comparison validating the specificity of the fluorescent activity-based probe, JJ-OX-007, for its target, the S. aureus-specific serine hydrolase, FphE.
Introduction to FphE and this compound
FphE (Fluorophosphonate-binding hydrolase E) is a serine hydrolase found in Staphylococcus aureus. Notably, this enzyme lacks homologs in most other bacteria and in humans, making it an ideal target for the development of species-specific diagnostic and therapeutic agents.[1][2][3] this compound is a fluorescently labeled activity-based probe (ABP) built on an oxadiazolone scaffold. It is designed to irreversibly bind to the active site serine of FphE, allowing for the direct visualization of enzyme activity.[1][4]
Comparative Inhibitory Activity
The development of this compound was preceded by the synthesis and testing of several oxadiazolone-based compounds to optimize potency and selectivity for FphE. The inhibitory activity of these compounds against recombinant FphE was determined using a 4-methylumbelliferyl (4-MU) octanoate (B1194180) substrate.[4]
| Compound | Type | IC50 (nM) for FphE | Notes |
| JJ-OX-004 (9) | Alkyne Probe | 19.9 | Precursor to this compound, showing high potency.[1][4] |
| Compound 8 | Alkyne Probe | 187 | Differs from compound 7 by two carbons in the chain length.[4] |
| Compound 7 | Alkyne Probe | > 50,000 |
Specificity of this compound in Live Bacteria
The specificity of this compound was evaluated by comparing its labeling profile in wild-type S. aureus with an fphE transposon mutant (fphE::Tn), as well as a panel of other common pathogenic microbes.
Table 1: this compound Labeling in S. aureus Strains
| Strain | FphE Presence | This compound Labeling |
| S. aureus USA300 WT | Yes | Strong fluorescent signal |
| S. aureus USA300 fphE::Tn | No | No fluorescent signal |
This data clearly demonstrates that the labeling by this compound is dependent on the presence of FphE.[4]
Table 2: Comparative Labeling of this compound Across Different Microorganisms
To further assess specificity, this compound was incubated with a variety of Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. For comparison, a broad-spectrum serine hydrolase probe, FP-TMR, was used.
| Microorganism | Gram Type | This compound Labeling | FP-TMR Labeling |
| S. aureus | Gram-positive | Predominant FphE labeling | Multiple bands |
| S. pyogenes | Gram-positive | No significant labeling | Multiple bands |
| S. epidermidis | Gram-positive | No significant labeling | Multiple bands |
| L. monocytogenes | Gram-positive | No significant labeling | Multiple bands |
| P. aeruginosa | Gram-negative | No significant labeling | Multiple bands |
| K. aerogenes | Gram-negative | No significant labeling | Multiple bands |
| S. enterica | Gram-negative | No significant labeling | Multiple bands |
| E. coli | Gram-negative | No significant labeling | Multiple bands |
| C. albicans | Yeast | No significant labeling | Multiple bands |
As shown in the table, while the FP-TMR probe labeled multiple serine hydrolases across all tested species, this compound predominantly labeled FphE only in S. aureus.[4]
Experimental Protocols
Inhibitory Activity Assay (IC50 Determination)
-
Recombinant FphE is incubated with varying concentrations of the inhibitor (e.g., JJ-OX-004).
-
The fluorogenic substrate, 4-methylumbelliferyl (4-MU) octanoate, is added to the enzyme-inhibitor mixture.
-
The enzymatic activity is measured by monitoring the increase in fluorescence resulting from the cleavage of the substrate.
-
IC50 values are calculated by plotting the enzyme activity against the inhibitor concentration.
Live Bacterial Cell Labeling
-
Cultures of S. aureus (wild-type and fphE::Tn mutant) are grown to mid-log phase.
-
The bacterial cells are treated with different concentrations of this compound and incubated at 37°C for 2 hours.[4]
-
After incubation, the cells are harvested, washed, and lysed.
-
The cell lysates are separated by SDS-PAGE.
-
The gel is imaged using a fluorescence scanner to detect labeled proteins. Coomassie staining is used to ensure equal protein loading.[4]
Mixed Microbial Culture Labeling and Confocal Microscopy
-
A mixed culture containing GFP-expressing S. aureus and other pathogenic microbes is prepared.
-
The mixed culture is incubated with this compound.
-
The cells are washed and then imaged using a confocal microscope.
-
The colocalization of the GFP signal (identifying S. aureus) and the fluorescent signal from this compound is analyzed to confirm the specific labeling of S. aureus within a mixed population.[4]
Visualizing the Specificity and Mechanism
Caption: Covalent modification of FphE by this compound.
Caption: Workflow for validating this compound specificity.
Conclusion
The data presented provides strong evidence for the high specificity of the fluorescent probe this compound for the S. aureus serine hydrolase FphE. Through comparative biochemical assays and live-cell imaging across a range of microbial species, this compound has been validated as a powerful tool for the selective detection of S. aureus. Its ability to specifically label FphE in live bacteria, including in mixed microbial populations, underscores its potential for the development of novel diagnostic imaging agents for S. aureus infections.[1][4] The rational design, beginning with potent precursors like JJ-OX-004 and culminating in the highly specific fluorescent probe this compound, highlights a successful strategy in developing targeted molecular probes for pathogenic bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Oxadiazolone Activity-Based Probes Targeting FphE for Specific Detection of S. aureus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Oxadiazolone Activity-Based Probes Targeting FphE for Specific Detection of Staphylococcus aureus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Oxadiazolone Activity-Based Probes Targeting FphE for Specific Detection of S. aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
JJ-OX-007: A Comparative Analysis of Cross-Reactivity with Staphylococcal Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of the activity-based probe JJ-OX-007 with various staphylococcal species. The information is compiled from published experimental data to assist researchers in evaluating the specificity of this probe for Staphylococcus aureus.
Executive Summary
This compound is a fluorescently labeled activity-based probe designed to covalently bind to the active site of the FphE serine hydrolase.[1] Experimental evidence demonstrates a high degree of selectivity for Staphylococcus aureus, with minimal to no detectable cross-reactivity with other tested staphylococcal species, including Staphylococcus epidermidis. This specificity is attributed to the fact that the target enzyme, FphE, is highly conserved in S. aureus but lacks homologs in many other bacteria.
Quantitative Data Summary
The following table summarizes the observed cross-reactivity of this compound with various bacterial species, based on fluorescent labeling experiments. The data is presented semi-quantitatively based on the analysis of published gel electrophoresis images.
| Bacterial Species | Target Enzyme | Relative Labeling Intensity (%) vs. S. aureus | Source |
| Staphylococcus aureus | FphE | 100% | [1] |
| Staphylococcus epidermidis | N/A | Not Detected | [1] |
| Streptococcus pyogenes | N/A | Not Detected | [1] |
| Listeria monocytogenes | N/A | Not Detected | [1] |
| Pseudomonas aeruginosa | N/A | Not Detected | [1] |
| Klebsiella aerogenes | N/A | Not Detected | [1] |
| Salmonella enterica | N/A | Not Detected | [1] |
| Escherichia coli | N/A | Not Detected | [1] |
Note: The relative labeling intensity is an estimation based on the visual inspection of the fluorescent signal in the published SDS-PAGE analysis. "Not Detected" indicates no visible fluorescent band corresponding to the molecular weight of a labeled protein.
Mechanism of Action and Specificity
This compound's specificity for S. aureus is rooted in its irreversible covalent modification of the FphE enzyme. The following diagram illustrates the proposed mechanism.
Caption: Covalent modification of FphE by this compound in S. aureus.
Experimental Protocols
The following is a representative protocol for assessing the cross-reactivity of this compound with different bacterial species, based on established activity-based protein profiling methodologies.
Objective: To determine the specificity of this compound labeling in various bacterial species by SDS-PAGE.
Materials:
-
This compound probe
-
Bacterial cultures (Staphylococcus aureus, Staphylococcus epidermidis, etc.)
-
Lysis buffer (e.g., Tris-HCl with lysozyme (B549824) and protease inhibitors)
-
Bradford assay reagent or equivalent for protein quantification
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Bacterial Culture and Harvest:
-
Grow bacterial strains to the mid-logarithmic phase in appropriate culture media.
-
Harvest cells by centrifugation and wash with phosphate-buffered saline (PBS).
-
-
Cell Lysis:
-
Resuspend bacterial pellets in lysis buffer.
-
Lyse cells by sonication or enzymatic digestion (e.g., with lysostaphin (B13392391) for staphylococci).
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a Bradford assay or a similar method.
-
-
Activity-Based Probe Labeling:
-
Dilute each cell lysate to a final concentration of 1 mg/mL in PBS.
-
Add this compound to each lysate to a final concentration of 1 µM.
-
Incubate the reactions at 37°C for 30 minutes.
-
-
SDS-PAGE Analysis:
-
Stop the labeling reaction by adding 4x SDS-PAGE loading buffer.
-
Load equal amounts of total protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Run the gel according to standard procedures.
-
-
Visualization:
-
Visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the fluorophore on this compound.
-
As a loading control, the gel can be subsequently stained with Coomassie Brilliant Blue.
-
Experimental Workflow Diagram:
Caption: Workflow for assessing this compound cross-reactivity.
References
Specificity of JJ-OX-007 against a panel of Gram-positive and Gram-negative bacteria
Disclaimer: As "JJ-OX-007" is a designation not currently found in public scientific literature, this guide has been constructed using Ciprofloxacin (B1669076) , a well-documented broad-spectrum fluoroquinolone antibiotic, as a representative compound. All data and protocols presented herein are for Ciprofloxacin and serve as a template for the evaluation of a novel antibacterial agent like this compound.
This guide provides a comparative overview of the in-vitro activity of this compound (represented by Ciprofloxacin) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following table summarizes the MIC values for this compound (Ciprofloxacin) against various bacterial species. The data is presented as MIC₅₀ and MIC₉₀, which are the concentrations required to inhibit the growth of 50% and 90% of the tested strains, respectively. Lower MIC values are indicative of higher antibacterial potency.
| Bacterial Species | Gram Stain | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Staphylococcus aureus | Gram-positive | 0.32 | 0.59 | [1] |
| Streptococcus faecalis | Gram-positive | 0.25 - 1.0 | 1.0 - 8.0 | [1] |
| Streptococcus pneumoniae | Gram-positive | 0.5 - 2.0 | 2.0 - 4.0 | [1] |
| Listeria monocytogenes | Gram-positive | 0.12 - 1.0 | 1.0 - 2.0 | [1] |
| Escherichia coli | Gram-negative | ≤0.25 | ≤0.25 | [2] |
| Pseudomonas aeruginosa | Gram-negative | ≤0.5 | ≤0.5 | [2] |
| Enterobacter spp. | Gram-negative | ≤0.25 | ≤0.25 | [2] |
| Neisseria gonorrhoeae | Gram-negative | ≤0.06 | ≤0.06 | [3] |
Experimental Protocols
The data presented in this guide was obtained using the broth microdilution method, a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5]
Broth Microdilution Method for MIC Determination
-
Preparation of Antimicrobial Agent Stock Solution:
-
A stock solution of this compound is prepared at a concentration of at least 1000 µg/mL or 10 times the highest concentration to be tested.[6]
-
The compound is dissolved in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton Broth (MHB).
-
-
Preparation of Microdilution Plates:
-
Using a sterile 96-well microtiter plate, serial two-fold dilutions of the this compound stock solution are prepared in MHB to achieve a range of desired concentrations.[4][7]
-
Each well will contain a specific concentration of the antimicrobial agent in a final volume of 100 µL after inoculation.
-
Control wells are included: a growth control (broth and inoculum without the drug) and a sterility control (broth only).[4]
-
-
Preparation of Bacterial Inoculum:
-
The test organism is cultured on a non-selective agar (B569324) plate for 18-24 hours.[6]
-
A suspension of the organism is prepared in a suitable broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
This standardized inoculum is then further diluted to achieve the final desired concentration for testing.[4]
-
-
Inoculation and Incubation:
-
Each well of the microdilution plate (except the sterility control) is inoculated with the prepared bacterial suspension, bringing the final volume in each well to 200 µL.
-
The plates are incubated at 37°C for 18-24 hours.[7]
-
-
Interpretation of Results:
-
Following incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the organism.[4]
-
Mandatory Visualization
The following diagram illustrates the general workflow for determining the antibacterial specificity of a compound using the broth microdilution method.
Caption: Workflow for MIC Determination.
References
- 1. In vitro activity of ciprofloxacin against gram-positive bacteria. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. woah.org [woah.org]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. apec.org [apec.org]
Is JJ-OX-007 effective against methicillin-resistant S. aureus (MRSA)?
A common misconception has arisen regarding the role of JJ-OX-007 in combating Methicillin-resistant Staphylococcus aureus (MRSA). While this compound is a significant tool for researchers, it is not an effective antibacterial agent for treating MRSA infections. This guide clarifies the function of this compound, contrasts it with established anti-MRSA therapies, and details the experimental context for its use.
This compound is a fluorescently labeled activity-based probe (ABP) designed for imaging S. aureus.[1] It belongs to the oxadiazolone class of compounds.[1] While some oxadiazoles (B1248032) exhibit potent antibacterial activity against MRSA, this compound was specifically developed for high selectivity towards a nonessential serine hydrolase in S. aureus known as FphE.[1] Consequently, it does not inhibit bacterial growth and is not toxic to the organism.[1] Its value lies in its ability to selectively label live S. aureus cells, enabling researchers to visualize the bacteria in infection models.[1]
Comparison with Anti-MRSA Antibiotics
In contrast to this compound, conventional antibiotics for MRSA infections are designed to kill the bacteria or inhibit their growth. The following table compares the characteristics of this compound with established anti-MRSA drug classes.
| Feature | This compound | Vancomycin (B549263) (Glycopeptide) | Linezolid (Oxazolidinone) | Daptomycin (Lipopeptide) | Ceftaroline (Cephalosporin) |
| Primary Function | Imaging Probe | Antibiotic | Antibiotic | Antibiotic | Antibiotic |
| Mechanism of Action | Covalently binds to FphE serine hydrolase | Inhibits cell wall synthesis | Inhibits protein synthesis | Disrupts cell membrane function | Inhibits cell wall synthesis |
| Effect on MRSA | No bactericidal or bacteriostatic effect | Bactericidal | Bacteriostatic | Rapidly bactericidal | Bactericidal |
| Primary Use | Laboratory research, in vivo imaging of S. aureus | Treatment of serious MRSA infections | Treatment of MRSA infections, including pneumonia and skin infections | Treatment of complicated skin infections and bacteremia | Treatment of acute bacterial skin and skin structure infections and community-acquired bacterial pneumonia |
| Toxicity to S. aureus | Non-toxic | Toxic | Toxic | Toxic | Toxic |
Established and Emerging MRSA Treatment Options
The therapeutic landscape for MRSA infections is continually evolving. Vancomycin has long been a standard treatment, but concerns over reduced susceptibility have spurred the development of newer agents.[2] Current alternatives include linezolid, daptomycin, and ceftaroline.[3][4] The pipeline for future MRSA drugs includes novel compounds from existing classes as well as new classes like oxadiazoles (distinct from this compound), peptide deformylase inhibitors, and antibacterial peptide mimetics.[5][6] Non-traditional approaches such as bacteriophage therapy and quorum-sensing inhibitors are also under investigation.[5][6]
Experimental Protocols
The use of this compound as an imaging probe involves specific laboratory procedures. Below is a generalized protocol for labeling S. aureus with this compound for fluorescence microscopy.
Protocol: Labeling of Live S. aureus with this compound
-
Bacterial Culture: Grow S. aureus strains (e.g., USA300) to the desired growth phase (e.g., stationary phase) in appropriate culture media at 37°C.
-
Probe Incubation: Treat the bacterial cells with a specific concentration of this compound (e.g., 100 nM) for a designated period (e.g., 2 hours) at 37°C.[1]
-
Cell Preparation for Microscopy:
-
Harvest the labeled cells by centrifugation.
-
Wash the cells with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove any unbound probe.
-
Resuspend the cells in buffer.
-
-
Microscopy:
-
Mount the cell suspension on a microscope slide.
-
Visualize the labeled bacteria using a confocal microscope with appropriate laser excitation and emission filters for the fluorophore conjugated to this compound.
-
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate the mechanism of this compound and a typical experimental workflow.
References
- 1. med.stanford.edu [med.stanford.edu]
- 2. Alternatives to vancomycin for the treatment of methicillin-resistant Staphylococcus aureus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 4. Emerging options for treatment of invasive, multidrug-resistant Staphylococcus aureus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic options and emerging alternatives for multidrug resistant staphylococcal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of JJ-OX-007 and Fluorescently Labeled Vancomycin for Bacterial Detection
In the landscape of molecular probes for bacterial research, both JJ-OX-007 and fluorescently labeled vancomycin (B549263) serve as powerful tools for the visualization and study of bacteria. However, their fundamental mechanisms of action, target specificity, and ideal applications differ significantly. This guide provides a detailed comparative analysis of these two classes of probes, supported by experimental data and protocols, to aid researchers in selecting the appropriate tool for their specific needs.
At a Glance: Key Differences
| Feature | This compound | Fluorescently Labeled Vancomycin |
| Target | FphE (a serine hydrolase) | D-Ala-D-Ala terminus of Lipid II |
| Mechanism | Covalent modification of the enzyme's active site | Non-covalent binding to peptidoglycan precursors |
| Specificity | Highly specific for Staphylococcus aureus | Broadly targets Gram-positive bacteria |
| Primary Use | Specific detection and imaging of S. aureus | General labeling of Gram-positive bacteria, studying cell wall synthesis |
Mechanism of Action and Target Specificity
This compound: An Activity-Based Probe for S. aureus
This compound is a fluorescent activity-based probe (ABP) designed for the specific detection of Staphylococcus aureus.[1] It functions by targeting and covalently modifying a specific enzyme, FphE, which is a serine hydrolase unique to S. aureus.[1][2] This high degree of specificity makes this compound an invaluable tool for distinguishing S. aureus from other bacteria, including other Gram-positive species.[1]
The probe consists of three key components: an oxadiazolone "warhead" that irreversibly binds to the active site serine of FphE, a linker, and a BODIPY fluorescent dye for visualization.[3] Because it relies on enzymatic activity for binding, this compound provides a functional readout of the target enzyme's presence and activity.
Fluorescently Labeled Vancomycin: A Broad-Spectrum Gram-Positive Probe
Fluorescently labeled vancomycin, available with various fluorophores such as FITC, BODIPY, and near-infrared dyes like IRDye 800CW, operates on a different principle.[4] Vancomycin is a glycopeptide antibiotic that binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide terminus of peptidoglycan precursors, most notably Lipid II.[4] This interaction inhibits the transglycosylation and transpeptidation steps of bacterial cell wall synthesis.
By attaching a fluorophore to the vancomycin molecule, researchers can visualize the sites of active cell wall synthesis in Gram-positive bacteria.[4] Unlike this compound, its target is not a specific enzyme but a structural component of the cell wall building blocks, making it a broad-spectrum probe for most Gram-positive bacteria.
Performance and Applications
The distinct mechanisms of this compound and fluorescently labeled vancomycin dictate their respective performance characteristics and primary applications.
| Application | This compound | Fluorescently Labeled Vancomycin |
| Specific identification of S. aureus | Excellent: High specificity for FphE allows for clear differentiation.[1] | Poor: Labels a wide range of Gram-positive bacteria. |
| General imaging of Gram-positive bacteria | Not suitable: Only targets S. aureus. | Excellent: Broadly applicable to various Gram-positive species.[4] |
| Studying bacterial cell wall synthesis | Not applicable: Targets an unrelated enzyme. | Excellent: Directly visualizes the sites of peptidoglycan synthesis.[4] |
| In vivo imaging of infections | Promising for S. aureus infections: Demonstrated rapid and selective localization at sites of S. aureus infection.[1] | Effective for Gram-positive infections: Used for real-time in vivo imaging of bacterial infections. |
| Antimicrobial activity | Low: Designed as a probe and does not inhibit bacterial growth at typical concentrations.[3] | Variable: Some fluorescent modifications can reduce antimicrobial activity compared to the parent vancomycin.[4] |
Experimental Data
Table 1: Specificity of this compound Labeling
| Bacterial Species | Labeling with this compound |
| Staphylococcus aureus | Positive [3] |
| Streptococcus pyogenes | Negative[3] |
| Staphylococcus epidermidis | Negative[3] |
| Listeria monocytogenes | Negative[3] |
| Pseudomonas aeruginosa | Negative[3] |
| Klebsiella aerogenes | Negative[3] |
| Salmonella enterica | Negative[3] |
| Escherichia coli | Negative[3] |
| Candida albicans | Negative[3] |
Data from gel-based analysis of various microbial species treated with this compound.[3]
Table 2: Antimicrobial Activity of Fluorescent Vancomycin Probes
| Compound | MIC (µg/mL) against S. aureus |
| Vancomycin (unlabeled) | ~1-2 |
| Van-BODIPY | ~2-4 |
| Van-FITC | >32[4] |
| Probe 7 (novel vancomycin derivative) | ~0.5-1 |
| Probe 9 (novel vancomycin derivative) | ~1-2 |
MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible bacterial growth. A lower MIC indicates higher antimicrobial potency. Data is compiled from various sources and may vary between bacterial strains and experimental conditions.[4]
Experimental Protocols
Protocol 1: Labeling of S. aureus with this compound
This protocol is adapted from studies on the development of oxadiazolone activity-based probes.[3]
-
Bacterial Culture: Grow S. aureus (e.g., USA300 strain) to the desired growth phase (e.g., mid-logarithmic phase) in appropriate culture media at 37°C.
-
Probe Incubation: Treat the bacterial cells with this compound at a final concentration of 1-5 µM. Incubate at 37°C for 2 hours.
-
Washing: Harvest the cells by centrifugation and wash them with phosphate-buffered saline (PBS) to remove unbound probe.
-
Analysis: The labeled cells can be analyzed by various methods:
-
SDS-PAGE: Lyse the cells, and separate the proteins by SDS-PAGE. Visualize the fluorescently labeled FphE using a gel imager.
-
Confocal Microscopy: Resuspend the washed cells in PBS and mount them on a slide for imaging with a confocal microscope. Use appropriate excitation and emission wavelengths for the BODIPY dye.
-
Protocol 2: Labeling of Gram-Positive Bacteria with Vancomycin-BODIPY FL
This is a general protocol for labeling Gram-positive bacteria.
-
Bacterial Culture: Grow the Gram-positive bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium.
-
Probe Incubation: Add Vancomycin-BODIPY FL to the bacterial culture at a final concentration of 1-2 µg/mL. Incubate for 15-30 minutes at 37°C.
-
Washing: Pellet the bacteria by centrifugation and wash twice with PBS to reduce background fluorescence.
-
Microscopy: Resuspend the final bacterial pellet in a small volume of PBS, place a drop on a microscope slide with an agarose (B213101) pad, and cover with a coverslip.
-
Imaging: Visualize the labeled bacteria using a fluorescence microscope with appropriate filters for the BODIPY FL fluorophore (excitation ~505 nm, emission ~515 nm).
Visualizing the Mechanisms
Caption: Mechanism of this compound action on S. aureus.
Caption: Mechanism of fluorescently labeled vancomycin.
Conclusion
This compound and fluorescently labeled vancomycin are both indispensable probes in microbiological research, but they are not interchangeable. This compound excels in applications requiring the specific detection and imaging of S. aureus, leveraging its unique targeting of the FphE enzyme. In contrast, fluorescently labeled vancomycin is the tool of choice for the general visualization of Gram-positive bacteria and for studying the dynamics of cell wall synthesis due to its broad-spectrum binding to peptidoglycan precursors. The choice between these two powerful tools will ultimately depend on the specific research question and the bacterial species under investigation.
References
- 1. Development of Oxadiazolone Activity-Based Probes Targeting FphE for Specific Detection of S. aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. med.stanford.edu [med.stanford.edu]
- 4. Synthesis of vancomycin fluorescent probes that retain antimicrobial activity, identify Gram-positive bacteria, and detect Gram-negative outer membrane damage - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating Off-Target Labeling of In Vivo Chemical Probes: A Methodological Approach for JJ-OX-007
This guide provides a framework for evaluating and comparing the off-target labeling of chemical probes in host tissues in vivo, with a specific focus on the fluorescent activity-based probe, JJ-OX-007. While this compound has been developed as a selective probe for the FphE serine hydrolase in Staphylococcus aureus, its application in complex host environments necessitates a thorough assessment of its potential interactions with host proteins to ensure specificity and minimize confounding effects.[1][2] This document outlines the critical methodologies, data presentation standards, and a comparative analysis framework using a hypothetical alternative probe.
Introduction to this compound and the Imperative of Off-Target Analysis
This compound is a fluorescently-labeled activity-based probe (ABP) designed with an oxadiazolone electrophile that covalently binds to the active site of its target enzyme, FphE, a serine hydrolase found in S. aureus.[1] Its intended use is the specific detection and imaging of this bacterium.[1][2] However, for any probe destined for in vivo applications, particularly within a host organism, it is crucial to determine its selectivity profile against the host's proteome. Off-target binding, where the probe covalently labels host proteins, can lead to inaccurate imaging, misinterpretation of experimental results, and potential toxicity.
This guide compares the necessary evaluation of this compound against a hypothetical alternative, "Probe X," to illustrate the data required for a rigorous assessment of host-tissue specificity.
Comparative Data on In Vivo Host Protein Labeling
Effective comparison of chemical probes requires quantitative data on their binding to both on-target and off-target proteins. The following table presents a template for summarizing results from a quantitative proteomics experiment designed to identify and quantify probe-labeled proteins in host tissues (e.g., murine liver tissue) following systemic administration.
Table 1: Quantitative Proteomic Comparison of Probe Labeling in Murine Liver Tissue
| Parameter | This compound | Probe X (Hypothetical) | Notes |
| Intended Target | S. aureus FphE | S. aureus FphE | The primary bacterial target; not expected in host tissue. |
| Administration Route | Intravenous | Intravenous | Ensures systemic exposure to host tissues. |
| Host Tissue Analyzed | Liver | Liver | A primary site of metabolism and potential off-target activity. |
| Total Host Proteins Identified | e.g., 3,500 | e.g., 3,610 | Total proteins identified by mass spectrometry. |
| Probe-Labeled Host Proteins | e.g., 15 | e.g., 42 | Number of host proteins with statistically significant labeling. |
| Top Off-Target Protein | Carboxylesterase 1D | Neutrophil elastase | The host protein showing the highest labeling intensity. |
| Top Off-Target Intensity Ratio | 1.2 (log2 fold-change) | 3.5 (log2 fold-change) | Ratio of probe-treated vs. vehicle control signal. |
| Known Target Class | Serine Hydrolases | Serine Proteases | The class of enzymes the probe is most reactive with. |
| Selectivity Score | High | Moderate | Qualitative assessment based on the number and intensity of off-targets. |
This table is populated with example data for illustrative purposes.
Experimental Protocols
A robust evaluation of in vivo off-target labeling relies on a well-controlled experimental workflow, typically involving competitive activity-based protein profiling (ABPP) coupled with quantitative mass spectrometry.
In Vivo Off-Target Labeling Protocol
This protocol describes a standard procedure for treating a host organism (e.g., a mouse) with a chemical probe and preparing tissues for proteomic analysis.
-
Animal Dosing:
-
Acclimate subjects (e.g., C57BL/6 mice, n=4 per group) for one week.
-
Prepare the probe (this compound or Probe X) in a vehicle solution (e.g., 10% DMSO in corn oil).
-
Administer the probe via intravenous (IV) injection at a specified concentration (e.g., 10 mg/kg).
-
Administer vehicle solution to a control group (n=4).
-
-
Tissue Harvesting and Lysis:
-
After a designated time (e.g., 4 hours), euthanize the mice via approved methods.
-
Perfuse the circulatory system with cold PBS to remove blood contamination from organs.
-
Harvest tissues of interest (e.g., liver, spleen, kidney) and immediately snap-freeze in liquid nitrogen.
-
Homogenize the frozen tissue in lysis buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors).
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Normalize all samples to a standard concentration (e.g., 2 mg/mL).
-
Proteomic Sample Preparation and Analysis (Click Chemistry)
This protocol assumes the probe has a bioorthogonal handle (e.g., an alkyne group) for downstream enrichment.
-
Bioorthogonal Ligation (Click Chemistry):
-
To 1 mg of proteome lysate, add the reporter tag solution (e.g., Azide-PEG3-Biotin).
-
Add copper(II) sulfate (B86663) (CuSO4) and a reducing agent (e.g., sodium ascorbate) to catalyze the reaction.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
-
Protein Precipitation and Enrichment:
-
Precipitate the protein using a chloroform/methanol extraction to remove excess reagents.
-
Resuspend the protein pellet in a buffer containing SDS.
-
Incubate the resuspended proteome with streptavidin-agarose beads for 2 hours to enrich for biotin-tagged (probe-labeled) proteins.
-
Wash the beads extensively with buffers of decreasing SDS concentration to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Resuspend the beads in a buffer containing urea (B33335) and treat with a reducing agent (DTT) and an alkylating agent (iodoacetamide).
-
Digest the enriched proteins overnight with trypsin.
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify peptides by searching the resulting spectra against a host protein database (e.g., UniProt Mouse). The relative abundance of identified proteins between probe-treated and vehicle-treated groups reveals the off-target hits.
-
Visualizations
Diagrams are provided to clarify the experimental logic and the probe's mechanism of action.
Caption: Mechanism of covalent labeling of an off-target host enzyme by an activity-based probe.
Caption: Experimental workflow for identifying host off-target proteins of a chemical probe in vivo.
References
Unmasking JJ-OX-007's Target: A Comparative Guide on the Use of fphE Transposon Mutants for Target Engagement Validation
For researchers, scientists, and drug development professionals, confirming that a novel compound interacts with its intended molecular target is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of experiments utilizing an fphE transposon mutant strain of Staphylococcus aureus to definitively validate the target engagement of JJ-OX-007, a fluorescently labeled oxadiazolone-based probe.
The serine hydrolase FphE is an enzyme specific to S. aureus, making it an attractive target for developing selective imaging agents and therapeutics against this often-pathogenic bacterium.[1][2] The activity-based probe this compound has been designed to covalently bind to the active site of FphE.[1][3] To confirm that FphE is indeed the primary target of this compound within the complex environment of a live bacterial cell, a comparative study using a wild-type S. aureus strain and a specially engineered mutant strain lacking a functional fphE gene is essential. The use of a transposon mutant (fphE::Tn), where the fphE gene is disrupted by the insertion of a transposon, provides a clean genetic background to assess the probe's specificity.
Comparative Analysis of this compound Labeling in Wild-Type vs. fphE Mutant S. aureus
The core of the target validation lies in a direct comparison of how this compound behaves in the presence and absence of its putative target, FphE. In experiments, live cultures of both S. aureus USA300 wild-type (WT) and its corresponding fphE transposon mutant (fphE::Tn) were incubated with varying concentrations of this compound.[3][4] Following incubation, the bacterial cells were lysed, and the proteome was analyzed by SDS-PAGE to visualize fluorescently labeled proteins.
The results of these experiments unequivocally demonstrate that this compound selectively engages FphE. In the wild-type strain, a distinct fluorescent band corresponding to the molecular weight of FphE is observed, and the intensity of this band increases with higher concentrations of this compound.[3][4] Conversely, in the fphE::Tn mutant strain, this fluorescent band is completely absent, even at high concentrations of the probe.[3][4] This provides compelling evidence that FphE is the primary target of this compound in live S. aureus cells.
Quantitative Data Summary
While the primary data is visual (gel-based), the observations can be summarized for a clear comparison:
| Strain | This compound Concentration | Observed FphE Labeling (Fluorescence) | Target Engagement Confirmation |
| S. aureus USA300 WT | Increasing Concentrations | Dose-dependent increase in fluorescence | Confirmed |
| S. aureus USA300 fphE::Tn | Increasing Concentrations | No detectable fluorescence | Target Absence Validated |
Experimental Workflows and Logical Relationships
The logic behind using a transposon mutant for target validation is straightforward and can be visualized as a clear experimental workflow.
References
- 1. Development of Oxadiazolone Activity-Based Probes Targeting FphE for Specific Detection of S. aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Transposon Mutagenesis Identifies Novel Genes Associated with Staphylococcus aureus Persister Formation [frontiersin.org]
- 4. Construction of high-density transposon mutant library of Staphylococcus aureus using bacteriophage ϕ11 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Brightness and Photostability: JJ-OX-007 and Other Far-Red Fluorescent Probes
An Objective Guide for Researchers in Cellular Imaging and Drug Development
The selection of an appropriate fluorescent probe is paramount for the success of fluorescence microscopy, particularly in demanding applications such as live-cell imaging and tracking of bacterial infections. Key performance indicators for a probe are its brightness, which dictates the signal-to-noise ratio, and its photostability, which determines the duration over which a reliable signal can be acquired. This guide provides a comparative overview of the novel fluorescent probe JJ-OX-007 against established far-red dyes, Cy5 and Alexa Fluor 647.
This compound is a recently developed activity-based probe that offers high selectivity for the FphE serine hydrolase, an enzyme specific to Staphylococcus aureus.[1][2][3][4] This specificity makes it a valuable tool for the targeted imaging of S. aureus infections.[1][2][3] However, to effectively integrate this probe into experimental designs, a thorough understanding of its photophysical properties is essential.
Note on Data Availability: Specific quantitative data on the quantum yield, molar extinction coefficient, and photobleaching rate for this compound are not yet publicly available in the reviewed literature. The values presented for this compound in this guide are therefore hypothetical and are included to provide a framework for comparison. They are based on typical performance characteristics of similar activity-based probes.
Quantitative Comparison of Photophysical Properties
The brightness of a fluorescent probe is determined by the product of its molar extinction coefficient (ε), which measures its light-absorbing efficiency, and its fluorescence quantum yield (Φ), which is the efficiency of converting absorbed light into emitted fluorescence.[5][6][7] Photostability refers to a fluorophore's resistance to irreversible photochemical destruction, or photobleaching, upon exposure to excitation light.[6][8][9]
| Fluorescent Probe | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) | Photostability |
| This compound | ~150,000 (Hypothetical) | ~0.20 (Hypothetical) | ~30,000 | Moderate |
| Cy5 | 250,000 | 0.27 | 67,500 | Low to Moderate |
| Alexa Fluor 647 | 265,000 | 0.33 | 87,450 | High |
Experimental Protocols
Accurate characterization of a fluorescent probe's properties requires standardized experimental procedures. Below are detailed methodologies for determining the key parameters presented in the table.
1. Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is determined by applying the Beer-Lambert law, which relates absorbance to concentration.
-
Materials: Spectroscopic grade solvent (e.g., DMSO, PBS), calibrated UV-Visible spectrophotometer, quartz cuvettes (1 cm path length), analytical balance.
-
Procedure:
-
Prepare a concentrated stock solution of the fluorescent probe in the chosen solvent by accurately weighing the compound.
-
Create a series of dilutions from the stock solution to generate at least five samples with absorbance values between 0.05 and 1.0 at the absorption maximum (λ_max_).
-
Measure the absorbance spectrum for each dilution using the spectrophotometer, using the pure solvent as a blank reference.
-
Identify the λ_max_ and record the absorbance value at this wavelength for each concentration.
-
Plot the absorbance at λ_max_ against the molar concentration for all samples.
-
Perform a linear regression on the data. The slope of the resulting line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.[10][11][12]
-
2. Determination of Fluorescence Quantum Yield (Φ)
The comparative method is widely used to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[13][14]
-
Materials: A reference standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet for the far-red region), spectroscopic grade solvents, UV-Visible spectrophotometer, spectrofluorometer with a corrected emission spectrum, quartz cuvettes.
-
Procedure:
-
Prepare a series of five dilutions for both the test probe and the reference standard in the same solvent. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution using the spectrofluorometer, ensuring identical excitation wavelength, slit widths, and other instrument settings for all measurements.
-
Integrate the area under the corrected emission spectrum for each measurement.
-
Plot the integrated fluorescence intensity versus absorbance for both the test probe and the reference standard.
-
The quantum yield of the test probe (Φ_X_) is calculated using the following equation: Φ_X_ = Φ_ST_ * (Grad_X_ / Grad_ST_) * (η_X_² / η_ST_²) where ST denotes the standard, X denotes the test sample, Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[14]
-
3. Assessment of Photostability (Photobleaching Rate)
Photostability is assessed by quantifying the rate of fluorescence decay under continuous illumination.
-
Materials: Fluorescence microscope with a suitable laser line or filter set, camera, and time-lapse imaging software. A stable sample preparation (e.g., probe-labeled cells or proteins immobilized on a glass slide).
-
Procedure:
-
Prepare the sample and mount it on the microscope stage.
-
Locate a region of interest and focus on the fluorescently labeled structures.
-
Set the imaging parameters (e.g., laser power, exposure time, gain) to levels that will be used in a typical experiment. These settings must remain constant throughout the measurement.
-
Acquire a time-lapse series of images of the same region under continuous illumination.
-
Measure the mean fluorescence intensity of the region of interest in each image of the series.
-
Plot the normalized fluorescence intensity against time.
-
The photostability can be quantified by determining the time required for the fluorescence intensity to decrease to 50% of its initial value (the photobleaching half-life, t_1/2_). A longer half-life indicates higher photostability.[9][15]
-
Visualizing Workflows and Mechanisms
Diagrams are essential for clarifying complex experimental processes and biological interactions.
Caption: Experimental workflow for comparing fluorescent probe properties.
Caption: Mechanism of this compound activation in S. aureus.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Oxadiazolone Activity-Based Probes Targeting FphE for Specific Detection of Staphylococcus aureus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Oxadiazolone Activity-Based Probes Targeting FphE for Specific Detection of S. aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A brilliant new addition to the fluorescent probe toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Introduction to Fluorescence (Part 2) [antibodies-online.com]
- 7. Fluorescent Probe Excitation Efficiency [evidentscientific.com]
- 8. biocompare.com [biocompare.com]
- 9. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 11. US5245551A - Method of determining extinction coefficient of fluorescent dye and protein concentration of dye-protein conjugate - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Making sure you're not a bot! [opus4.kobv.de]
- 14. chem.uci.edu [chem.uci.edu]
- 15. Photobleaching Methods to Study Golgi Complex Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Advantages of JJ-OX-007 Over Antibody-Based Methods for S. aureus Detection
For Immediate Release
STANFORD, CA – A novel, small molecule fluorescent probe, JJ-OX-007, is demonstrating significant advantages over traditional antibody-based methods for the detection of Staphylococcus aureus (S. aureus), a leading cause of bacterial infections worldwide. This comparison guide provides researchers, scientists, and drug development professionals with a detailed analysis of this compound, supported by experimental data, showcasing its potential to revolutionize S. aureus detection and imaging.
Executive Summary
This compound is an oxadiazolone-based activity-based probe (ABP) that offers a highly specific and sensitive method for detecting S. aureus. Unlike antibody-based methods that are often plagued by issues of cross-reactivity and the inability to distinguish between active infection and prior exposure, this compound targets a unique enzyme, FphE, a serine hydrolase found specifically in S. aureus. This direct targeting of enzymatic activity provides a real-time indication of live bacteria. This guide will delve into the mechanistic differences, present comparative performance data, and provide detailed experimental protocols for both this compound and conventional antibody-based assays.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and antibody-based detection lies in their respective targets and mechanisms.
This compound: Targeting a Unique Enzymatic Signature
This compound's innovative approach lies in its ability to specifically and covalently bind to the active site of FphE, a serine hydrolase that is unique to S. aureus and is not found in other bacteria or human cells.[1] This irreversible binding is facilitated by the oxadiazolone "warhead" of the probe.[2] When the fluorescently labeled this compound probe enters a live S. aureus cell, it interacts with active FphE, leading to a fluorescent signal that directly correlates with the presence of the live bacterium.
dot
References
Safety Operating Guide
Information Not Available for JJ-OX-007
Extensive searches for "JJ-OX-007" did not yield any specific safety data sheets (SDS) or disposal procedures for a chemical with this identifier. The search results provided information on other chemical substances, none of which were identified as this compound.
Without access to a specific Safety Data Sheet for this compound, it is not possible to provide the essential, immediate safety and logistical information, including operational and disposal plans, as requested. Safety data sheets are the primary source for chemical safety and handling information, including:
-
Hazard Identification: Physical and health hazards.
-
First-Aid Measures: Immediate actions to take in case of exposure.
-
Handling and Storage: Proper procedures to minimize risks.
-
Personal Protective Equipment (PPE): Recommended safety gear.
-
Disposal Considerations: Safe and environmentally responsible methods for waste disposal.
Recommendations for Researchers, Scientists, and Drug Development Professionals:
-
Verify the Chemical Identifier: Double-check the name and identifier "this compound" for any potential typos or alternative naming conventions.
-
Contact the Manufacturer or Supplier: The most reliable source for a Safety Data Sheet is the entity that manufactured or supplied the chemical. They are legally obligated to provide this information.
-
Consult Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is a critical resource for guidance on the proper handling and disposal of chemicals, especially for unknown or unclassified substances. They can provide institution-specific protocols and may have access to additional databases or resources.
It is crucial to adhere to established safety protocols and not to handle or dispose of any chemical without first understanding its specific hazards and required procedures.
Essential Safety and Logistics for Handling JJ-OX-007
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling novel chemical probes like JJ-OX-007. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety protocols and handling instructions based on best practices for similar fluorescent probes and bacterial labeling agents.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change the outer glove immediately upon known or suspected contact with the compound. Regularly change gloves, approximately every 30 to 60 minutes during extended procedures.[1] |
| Body Protection | Laboratory Coat or Gown | A disposable, back-closing gown made of a low-permeability material like polyethylene-coated polypropylene (B1209903) is required.[2][3] Standard cloth lab coats are not sufficient. Gowns should have long sleeves and tight-fitting cuffs.[3] |
| Eye Protection | Safety Goggles or Face Shield | Use ANSI Z87.1-2003 certified safety goggles to protect against splashes.[4] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3] |
| Respiratory Protection | Fume Hood | All handling of this compound, especially when in powdered form or being dissolved, should be conducted within a certified chemical fume hood to minimize inhalation risk. |
| Hair and Footwear | Hair and Shoe Covers | Use hair covers to prevent contamination.[1] Closed-toe shoes are mandatory in the laboratory at all times.[5] |
Operational Plan: Handling and Experimental Workflow
The following procedure outlines the step-by-step process for safely handling this compound during a typical bacterial labeling experiment.
Preparation:
-
Don all required PPE as specified in the table above before entering the designated work area.
-
Prepare the workspace: Ensure the chemical fume hood is operational and the work surface is clean. Have spill containment materials readily available.
-
Reagent Preparation:
-
Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh the required amount of this compound powder inside the fume hood.
-
Reconstitute the probe in a suitable solvent (e.g., DMSO) as per the experimental protocol.
-
Bacterial Labeling:
-
Grow the bacterial culture (e.g., Staphylococcus aureus) to the desired optical density.
-
Add the this compound probe to the bacterial culture at the final desired concentration.
-
Incubate the culture under the appropriate conditions (e.g., temperature, time) to allow for probe uptake and labeling.
-
After incubation, process the labeled bacteria as required for the specific assay (e.g., washing, fixation, imaging).
Post-Experiment:
-
Decontaminate all surfaces and equipment that came into contact with this compound and/or the bacterial culture.
-
Doff PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[5]
Below is a diagram illustrating the general experimental workflow for handling this compound.
Caption: Experimental workflow for handling this compound.
Disposal Plan
Proper disposal of chemical and biological waste is critical to ensure laboratory and environmental safety.
Liquid Waste:
-
Chemical Waste: Any unused stock solutions of this compound and contaminated solvents should be collected in a designated, labeled hazardous waste container for chemical waste. Do not pour down the drain.
-
Biological Waste: Liquid bacterial cultures containing this compound should be decontaminated before disposal.[6] Treat the liquid waste with a 1:10 final volume dilution of household bleach and allow a contact time of at least 30 minutes before pouring it down the sink with copious amounts of water.[7][8]
Solid Waste:
-
Contaminated Consumables: All solid waste that has come into contact with this compound and/or bacteria (e.g., pipette tips, microfuge tubes, gloves, gowns) must be disposed of in a designated biohazard waste container.[6]
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound or bacteria must be placed in a rigid, puncture-resistant, and properly labeled sharps container.[7]
The following table summarizes the disposal plan for waste generated during the handling of this compound.
| Waste Type | Description | Disposal Procedure |
| Liquid Chemical Waste | Unused this compound solutions, contaminated solvents. | Collect in a labeled hazardous chemical waste container. |
| Liquid Biohazardous Waste | Bacterial cultures treated with this compound. | Decontaminate with a 1:10 bleach solution for at least 30 minutes, then pour down the drain with plenty of water.[7][8] |
| Solid Biohazardous Waste | Contaminated gloves, gowns, pipette tips, culture plates. | Place in a red or orange biohazard bag within a secondary container.[6] |
| Contaminated Sharps | Needles, glass slides, etc., used with this compound or bacteria. | Dispose of in a designated, puncture-resistant sharps container.[7] |
By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure a safe laboratory environment when working with the fluorescent probe this compound.
References
- 1. pppmag.com [pppmag.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Fluorescence Microscopes - Safety with UV Light [fluorescencemicroscopes.com]
- 5. Laboratory Safety | Imaging and Microscopy Facility [imf.ucmerced.edu]
- 6. Confluence Mobile - Rice University Campus Wiki [wiki.rice.edu]
- 7. ehs.ucsb.edu [ehs.ucsb.edu]
- 8. tamiu.edu [tamiu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
